Protonstatin-1
Description
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S2/c10-7-6(13-8(12)9-7)4-5-2-1-3-11-5/h1-4H,(H,9,10,12)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUVJNRFWFRIV-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4703-96-2 | |
| Record name | 5-(2-Furylmethylene)-2-thioxo-1,3-thiazolidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004703962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Protonstatin-1: A Technical Guide to its Mechanism of Action as a Plasma Membrane H+-ATPase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protonstatin-1 (PS-1), identified as (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase.[1][2] Its mechanism of action centers on the direct inhibition of this essential proton pump, leading to significant disruption of cellular processes reliant on the electrochemical gradient, most notably polar auxin transport. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental validation of this compound's activity, offering a technical resource for its application in plant biology research and as a potential lead for herbicide development.
Core Mechanism of Action
This compound exerts its inhibitory effect through direct binding to the plasma membrane H+-ATPase.[1][2] Specifically, studies have pinpointed the binding site to the central loop of the PM H+-ATPase.[1] This interaction inhibits the enzyme's hydrolytic activity, which is crucial for pumping protons out of the cell and establishing the transmembrane proton gradient.
The inhibition of the PM H+-ATPase by PS-1 has a cascading effect on plant physiology, primarily by disrupting processes that are dependent on the chemiosmotic gradient. The most well-documented consequence is the inhibition of polar auxin transport. According to the chemiosmotic model of auxin transport, the proton gradient generated by the PM H+-ATPase is essential for both the cellular influx and efflux of the plant hormone auxin (indole-3-acetic acid, IAA). By dissipating this gradient, PS-1 effectively blocks auxin transport, leading to observable defects in auxin-mediated growth and development.
Quantitative Data Summary
The inhibitory potency of this compound and its more potent analog, PS-2, has been quantified through various biochemical and in vivo assays. The key quantitative metrics are summarized in the table below.
| Compound | Target | Assay Type | Value | Reference |
| This compound (PS-1) | PM H+-ATPase | Hydrolytic Activity | IC50: 3.9 µM | |
| Protonstatin-2 (PS-2) | PM H+-ATPase | Hydrolytic Activity | ~5x more potent than PS-1 |
Signaling Pathway and Logical Relationships
The inhibitory action of this compound on the PM H+-ATPase directly impacts the signaling pathway of auxin, a critical plant hormone. The following diagram illustrates the logical relationship between PS-1, the PM H+-ATPase, and the downstream effects on auxin transport.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
PM H+-ATPase Hydrolytic Activity Assay
This assay quantifies the enzymatic activity of the PM H+-ATPase by measuring the rate of ATP hydrolysis.
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Materials:
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Isolated plant plasma membrane vesicles
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Assay buffer (e.g., 30 mM MES-Tris, pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.02% Brij 58)
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ATP solution
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This compound stock solution (in DMSO)
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Phosphate detection reagent (e.g., Malachite green)
-
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Procedure:
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Thaw plasma membrane vesicles on ice.
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Prepare reaction mixtures containing assay buffer and varying concentrations of this compound (with a constant final concentration of DMSO across all samples).
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Pre-incubate the mixtures at a specified temperature (e.g., 28°C) for 5 minutes.
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Initiate the reaction by adding ATP.
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Incubate for a defined period (e.g., 30 minutes).
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Stop the reaction by adding a stop solution (e.g., SDS).
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Quantify the amount of inorganic phosphate released using a phosphate detection reagent and measure the absorbance at a specific wavelength (e.g., 650 nm).
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Calculate the specific activity (nmol Pi/mg protein/min) and determine the IC50 value of this compound.
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Proton Pumping Activity Assay
This assay directly measures the ability of the PM H+-ATPase to pump protons into membrane vesicles, typically using a pH-sensitive fluorescent probe.
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Materials:
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Isolated plant plasma membrane vesicles
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Pumping buffer (e.g., 10 mM MES-Tris, pH 6.5, 5 mM MgSO4, 150 mM KCl)
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pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine)
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ATP solution
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This compound stock solution
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Protonophore (e.g., CCCP - carbonyl cyanide m-chlorophenylhydrazone) to dissipate the proton gradient
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Procedure:
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Resuspend plasma membrane vesicles in the pumping buffer.
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Add the fluorescent dye to the vesicle suspension.
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Place the suspension in a fluorometer and monitor the baseline fluorescence.
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Add this compound or DMSO (control) and incubate briefly.
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Initiate proton pumping by adding ATP and record the fluorescence quenching over time.
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After the fluorescence reaches a steady state, add a protonophore to dissipate the gradient and observe the recovery of fluorescence.
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The rate of fluorescence quenching is proportional to the proton pumping activity.
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Polar Auxin Transport Assay using ³H-labeled IAA
This assay measures the directional movement of auxin in plant tissues.
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Materials:
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Arabidopsis thaliana seedlings
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Agar plates with and without this compound
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³H-labeled IAA (indole-3-acetic acid)
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Scintillation counter
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Procedure:
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Germinate and grow seedlings on standard agar plates.
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Transfer seedlings to plates containing various concentrations of this compound or a DMSO control.
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For basipetal transport (from shoot to root tip), apply an agar block containing ³H-labeled IAA to the root-shoot junction.
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For acropetal transport (from root tip towards the shoot), apply the ³H-labeled IAA agar block to the root tip.
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Incubate for a specific duration (e.g., 6-18 hours).
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Excise specific segments of the root or hypocotyl.
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Measure the amount of radioactivity in the excised segments using a scintillation counter.
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A reduction in radioactivity in the segments distal to the application site in the presence of this compound indicates inhibition of polar auxin transport.
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Conclusion
This compound is a valuable chemical tool for dissecting the roles of plasma membrane H+-ATPases in plant physiology. Its well-defined mechanism of action, involving the direct inhibition of the proton pump and subsequent disruption of the chemiosmotic gradient, makes it a specific and potent inhibitor of polar auxin transport. The experimental protocols detailed herein provide a robust framework for researchers to utilize this compound in their investigations into plant growth, development, and environmental responses. Further studies on its analogs, such as the more potent PS-2, may pave the way for the development of novel and effective herbicides.
References
Protonstatin-1: A Technical Guide to its Discovery and Development as a Potent Inhibitor of Plant Plasma Membrane H+-ATPase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase, a crucial enzyme for establishing the electrochemical gradients that drive nutrient uptake and regulate cellular pH.[1] Its discovery through a chemical genetic screen has provided a valuable chemical tool to dissect the role of PM H+-ATPases in plant physiology, particularly in the context of polar auxin transport. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound and its more potent analog, Protonstatin-2 (PS-2). It includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Discovery of this compound
This compound was identified through a chemical genetic screen designed to find inhibitors of the Arabidopsis plasma membrane H+-ATPase AHA2.[2][3] The screen utilized a yeast-based system, a common and effective platform for studying eukaryotic protein function.
Chemical Screening Protocol
The primary screen was conducted using a library of 3,000 small organic compounds from the ChemDive chemical library.[2][3] The screening was performed on a genetically modified strain of Saccharomyces cerevisiae (RS72) that expressed the Arabidopsis PM H+-ATPase, AHA2. In this yeast strain, the endogenous PM H+-ATPase gene (PMA1) is under the control of a galactose-inducible promoter, allowing for the specific assessment of AHA2 activity when grown on glucose-containing medium.
Experimental Protocol: Yeast-Based Chemical Screen
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Yeast Strain: Saccharomyces cerevisiae strain RS72 expressing Arabidopsis AHA2.
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Culture Conditions: Yeast cells were pre-cultured in flasks to an optical density at 600 nm (OD600) of 0.5 and then diluted.
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Screening Plates: 4 µL aliquots of the diluted yeast cell suspension were spotted onto solid medium.
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Test Compounds: The screening was performed with the 34 this compound analogs at a concentration of 10 µM. A DMSO control (0.1% v/v) was used.
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Incubation: The plates were incubated for 3 days at 28°C.
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Hit Identification: Compounds that inhibited yeast growth were selected as primary hits. From the initial 3,000 compounds, 29 were retained for further analysis, leading to the identification of this compound.
Secondary Assay: Inhibition of PM H+-ATPase Activity
The primary hits from the yeast screen were further validated by directly measuring their inhibitory effect on the proton-pumping activity of PM H+-ATPase in isolated plant plasma membrane vesicles. This cell-free assay confirmed that this compound directly targets the enzymatic activity of the proton pump.
Mechanism of Action
This compound acts as a selective inhibitor of the plasma membrane H+-ATPase. Its mechanism involves binding to the central loop of the enzyme, which is thought to interfere with the conformational changes necessary for proton translocation across the membrane.
Signaling Pathway: Disruption of Polar Auxin Transport
The primary physiological effect of this compound-mediated inhibition of PM H+-ATPase is the disruption of the electrochemical gradient across the plasma membrane. This gradient is essential for the polar transport of the plant hormone auxin (indole-3-acetic acid, IAA), a process governed by the chemiosmotic hypothesis. By reducing the activity of the proton pump, this compound diminishes the driving force for auxin influx and efflux, leading to impaired auxin distribution and subsequent defects in plant growth and development.
Caption: this compound inhibits PM H+-ATPase, disrupting polar auxin transport.
Development of Protonstatin-2
To improve the potency of this compound, a series of 34 analogs were synthesized and screened. This led to the identification of Protonstatin-2 (PS-2), which demonstrated a significantly stronger inhibitory effect on PM H+-ATPase activity.
Quantitative Data
The inhibitory activity and binding affinity of this compound and Protonstatin-2 were quantified using various biochemical and biophysical assays.
| Compound | Target | Assay Type | IC50 | Kd (µM) | Reference |
| This compound | PM H+-ATPase | Enzymatic Activity | 3.9 µM | ||
| This compound | AHA2 Central Loop | Microscale Thermophoresis | 4.88 ± 0.66 | ||
| Protonstatin-2 | AHA2 Central Loop | Microscale Thermophoresis | 0.55 ± 0.05 |
Key Experimental Protocols
Plant Plasma Membrane Vesicle Isolation
This protocol is essential for in vitro assays of PM H+-ATPase activity.
Experimental Protocol: Plasma Membrane Vesicle Isolation
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Plant Material: Arabidopsis thaliana seedlings.
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Homogenization: Homogenize plant tissue in a buffer containing sucrose, a buffering agent (e.g., MES-Tris), and protease inhibitors.
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Differential Centrifugation:
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Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.
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Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (containing plasma membranes).
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Two-Phase Partitioning: Resuspend the microsomal pellet and use a dextran-polyethylene glycol two-phase system to separate the plasma membranes from other endomembranes. The plasma membranes will partition into the upper polyethylene glycol phase.
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Vesicle Collection: Collect the upper phase and pellet the plasma membrane vesicles by ultracentrifugation. Resuspend the vesicles in an appropriate buffer for storage or immediate use.
PM H+-ATPase Activity Assays
Experimental Protocol: ATP Hydrolysis Assay
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Reaction Mixture: Prepare a reaction buffer containing a buffering agent (e.g., MES-Tris, pH 6.5), MgSO4, ATP, and the isolated plasma membrane vesicles.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).
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Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., molybdate-based assay).
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Inhibitor Testing: Perform the assay in the presence of various concentrations of this compound or its analogs to determine the IC50 value.
Experimental Protocol: Proton Pumping Assay
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Vesicle Loading: Use a pH-sensitive fluorescent dye (e.g., ACMA or quinacrine) that accumulates inside the vesicles as the internal pH decreases.
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Reaction Initiation: Add ATP and MgSO4 to the vesicle suspension to initiate proton pumping.
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Fluorescence Quenching: Monitor the decrease in fluorescence over time, which corresponds to the acidification of the vesicle interior.
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Inhibitor Effect: Pre-incubate the vesicles with this compound to observe its effect on the rate of fluorescence quenching.
Radiolabeled Auxin Transport Assay
This assay measures the effect of inhibitors on the movement of auxin in plant tissues.
Experimental Protocol: 3H-IAA Transport Assay in Arabidopsis Roots
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Seedling Growth: Grow Arabidopsis thaliana seedlings vertically on agar plates.
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Inhibitor Treatment: Transfer seedlings to plates containing the desired concentration of this compound or a DMSO control.
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Radiolabel Application: Apply a small agar block containing 3H-labeled IAA to the root tip (for basipetal transport) or the root-shoot junction (for acropetal transport).
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Incubation: Allow the radiolabeled auxin to be transported for a specific period (e.g., 6-18 hours).
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Quantification: Excise segments of the root at different distances from the point of application and measure the amount of radioactivity in each segment using a scintillation counter.
Microscale Thermophoresis (MST)
MST is a powerful technique for quantifying the binding affinity between a protein and a small molecule.
Experimental Protocol: MST for Protonstatin-AHA2 Binding
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Protein Labeling: Label the purified central loop of the AHA2 protein with a fluorescent dye (e.g., NHS-ester dye).
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Serial Dilution: Prepare a serial dilution of this compound or Protonstatin-2.
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Binding Reaction: Mix the labeled protein with each concentration of the small molecule and incubate to allow binding to reach equilibrium.
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Capillary Loading: Load the samples into glass capillaries.
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MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is monitored. The change in thermophoretic movement upon ligand binding is used to calculate the dissociation constant (Kd).
Caption: Workflow for the discovery and development of Protonstatin inhibitors.
Conclusion
The discovery and development of this compound and its more potent analog, Protonstatin-2, represent a significant advancement in the field of plant chemical biology. These molecules serve as highly specific and valuable tools for probing the function of plasma membrane H+-ATPases and their role in fundamental physiological processes such as polar auxin transport. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to utilize these inhibitors in their own studies and to further explore the intricate mechanisms of plant growth and development.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.nrel.gov [docs.nrel.gov]
Protonstatin-1: A Technical Guide to a Selective Plasma Membrane H+-ATPase Inhibitor
Introduction
Protonstatin-1 (PS-1), with the chemical name (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a potent and selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2] Identified through a chemical library screening, PS-1 has emerged as a critical chemical tool for interrogating the diverse biological functions of PM H+-ATPases in plants and fungi.[1][3] These P-type ATPases are primary active transporters that create and maintain the electrochemical proton gradient across the plasma membrane, a driving force essential for nutrient uptake, intracellular pH regulation, and cell expansion.[1]
This guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and drug development professionals working on membrane transport, signal transduction, and related fields.
Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the PM H+-ATPase. Studies have shown that PS-1 binds to the large central cytoplasmic loop of the enzyme. This interaction is believed to impede the conformational changes necessary for the catalytic cycle of ATP hydrolysis and proton translocation.
Kinetic analyses have demonstrated that this compound acts as a noncompetitive inhibitor with respect to ATP. This indicates that PS-1 does not bind to the ATP-binding site but rather to an allosteric site, which, when occupied, reduces the maximum velocity (Vmax) of the enzyme without significantly affecting its affinity for ATP (Km). By inhibiting the pump's activity, PS-1 effectively diminishes the proton gradient across the plasma membrane, thereby disrupting the multitude of physiological processes that rely on this electrochemical potential.
Quantitative Inhibitory Data
The inhibitory potency of this compound and its analogs has been quantified through various biochemical and cellular assays. The data highlights its efficacy and provides a benchmark for the development of more potent inhibitors.
| Compound | Target | Assay Type | IC50 / Kd | Organism | Reference |
| This compound (PS-1) | PM H+-ATPase | H+ Pumping Activity | 3.9 µM | Arabidopsis thaliana | |
| This compound (PS-1) | His-AHA2 central loop | Binding Affinity (MST) | Kd = 2.41 µM | Arabidopsis thaliana | |
| Protonstatin-2 (PS-2) | PM H+-ATPase | H+ Pumping Activity | ~0.78 µM (5x stronger than PS-1) | Arabidopsis thaliana | |
| Protonstatin-2 (PS-2) | His-AHA2 central loop | Binding Affinity (MST) | Kd = 0.52 µM | Arabidopsis thaliana |
IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant. MST: Microscale Thermophoresis.
Experimental Protocols
The characterization of this compound as a PM H+-ATPase inhibitor involves a series of robust assays, from initial screening to detailed kinetic and in-planta functional studies.
Chemical Library Screening for PM H+-ATPase Inhibitors
The initial identification of this compound was achieved through a multi-step screening process designed to find compounds that inhibit the plant PM H+-ATPase.
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Primary Screen: A library of small organic compounds is screened for their ability to inhibit the growth of a specific yeast strain (e.g., RS72). This strain is engineered to be dependent on a plant PM H+-ATPase (e.g., Arabidopsis AHA2) for survival under certain conditions, making yeast growth a proxy for enzyme activity. Compounds that suppress growth are selected as primary hits.
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Secondary Screen: The primary hits are further evaluated in a more direct biochemical assay. Their ability to inhibit the proton pumping activity of the PM H+-ATPase is measured using enriched plasma membrane vesicles isolated from plant tissue (e.g., Arabidopsis seedlings). Compounds that effectively block the ATP-dependent acidification of these vesicles are confirmed as inhibitors.
PM H+-ATPase Activity Assays
Two primary in vitro assays are used to quantify the effect of inhibitors on PM H+-ATPase activity using plasma membrane vesicles isolated from plant seedlings.
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Hydrolytic Activity Assay: This assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released. The reaction is performed in a buffered solution containing PM vesicles, ATP, and the inhibitor (or DMSO as a control). The amount of Pi released over time is determined colorimetrically.
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Proton Pumping Activity Assay: This assay directly measures the transport of protons into the PM vesicles. The formation of a pH gradient is monitored by observing the fluorescence quenching of a pH-sensitive probe, such as acridine orange. The assay is initiated by adding ATP and can be terminated by adding a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP), which dissipates the proton gradient.
Polar Auxin Transport Assays
Given the central role of the PM H+-ATPase-generated proton gradient in auxin transport, PS-1's functional effect is often tested in planta using auxin transport assays in Arabidopsis seedlings.
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Auxin Uptake Assay: Root tips are incubated in a buffer containing radiolabeled auxin (e.g., ³H-IAA) and varying concentrations of the inhibitor. After incubation, the amount of radiolabel accumulated in the tissue is measured to determine the rate of auxin uptake.
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Acropetal and Basipetal Transport: To measure root-ward (basipetal) and shoot-ward (acropetal) transport, small agar blocks containing ³H-IAA are placed on the root tip or at the root-shoot junction, respectively. After several hours, sections of the root are excised, and the amount of transported radiolabel is quantified.
Binding Affinity Determination
Microscale Thermophoresis (MST) is a powerful technique used to quantify the binding affinity between this compound and the PM H+-ATPase. This method measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. By titrating a fluorescently labeled protein (e.g., the recombinant His-tagged central loop of AHA2) with increasing concentrations of the inhibitor, a binding curve can be generated, and the dissociation constant (Kd) can be precisely calculated.
Logical Relationship of Inhibition
The inhibitory action of this compound initiates a clear cascade of events, from the molecular level to the physiological, which validates its utility as a specific chemical probe.
Conclusion
This compound is a well-characterized, selective inhibitor of the plasma membrane H+-ATPase, making it an invaluable tool for plant biology and mycology. Its noncompetitive mechanism of action and defined binding site provide a solid foundation for its use in dissecting the complex roles of proton pumps in cellular physiology. Furthermore, the development of more potent analogs, such as PS-2, demonstrates the potential for structure-activity relationship studies and the generation of even more precise chemical probes to explore the critical functions of this key plant enzyme.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
The Role of Protonstatin-1 in Auxin Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase, a key enzyme in establishing the proton gradient crucial for polar auxin transport in plants. This technical guide provides an in-depth analysis of the role of PS-1 in disrupting auxin transport, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. By inhibiting the PM H+-ATPase, this compound dissipates the electrochemical gradient necessary for the cellular influx and efflux of auxin, thereby serving as a valuable chemical tool to probe the mechanisms of auxin transport and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals interested in the chemical genetics of plant hormone transport and the development of novel plant growth regulators.
Introduction
Auxin, a pivotal plant hormone, governs numerous aspects of plant growth and development through its differential distribution within plant tissues. This distribution is largely controlled by a sophisticated mechanism known as polar auxin transport, a process heavily reliant on the chemiosmotic potential across the plasma membrane.[1] The plasma membrane H+-ATPase (PM H+-ATPase) plays a fundamental role in this process by actively pumping protons out of the cell, creating a proton motive force that drives the secondary transport of many solutes, including auxin.
The chemiosmotic hypothesis of polar auxin transport posits that the acidic apoplast allows for the protonation of indole-3-acetic acid (IAA), facilitating its passive diffusion into the cell. Once inside the neutral cytoplasm, IAA deprotonates and becomes trapped. Its exit is then mediated by polarly localized efflux carriers, such as PIN-FORMED (PIN) proteins and some ATP-binding cassette (ABC) transporters of the B subfamily (ABCBs). The activity of these efflux carriers is, in turn, dependent on the electrochemical gradient established by the PM H+-ATPase.
This compound ((Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one) has been identified as a selective inhibitor of the PM H+-ATPase.[2][3] Its ability to disrupt the proton gradient makes it a powerful tool for studying the intricacies of auxin transport and for validating the chemiosmotic model. This guide will delve into the quantitative effects of this compound on various aspects of auxin transport and provide the necessary experimental details for researchers to utilize this chemical probe in their own studies.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of the PM H+-ATPase. This inhibition disrupts the proton gradient across the plasma membrane, leading to a cascade of effects on auxin transport.
The Chemiosmotic Hypothesis of Auxin Transport
To understand the impact of this compound, it is essential to first grasp the chemiosmotic model of polar auxin transport. This model is built on the following principles:
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Proton Gradient: The PM H+-ATPase actively pumps H+ ions from the cytoplasm into the apoplast (cell wall space), creating a significant pH and electrical potential difference across the plasma membrane.
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Auxin Influx: In the acidic apoplast (pH ≈ 5.5), a significant portion of auxin (IAA) is protonated (IAAH). This neutral form can passively diffuse across the plasma membrane into the cell. Additionally, auxin anions (IAA-) can be actively transported into the cell by influx carriers like AUX1/LAX proteins, which are H+-symporters.
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Ion Trapping: The cytoplasm has a more neutral pH (≈ 7.0), causing the deprotonation of IAAH to its anionic form (IAA-). This charged form is less membrane-permeable and is thus "trapped" within the cell.
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Auxin Efflux: The exit of IAA- from the cell is mediated by polarly localized efflux carriers, primarily the PIN proteins and some ABCB transporters. The activity of these transporters is dependent on the membrane potential established by the PM H+-ATPase.
Disruption of the Proton Gradient by this compound
This compound directly inhibits the PM H+-ATPase, leading to a reduction in proton pumping and a subsequent dissipation of the transmembrane proton gradient. This has two major consequences for auxin transport:
-
Reduced Auxin Influx: The decrease in the apoplastic H+ concentration reduces the proportion of protonated IAA, thereby decreasing its passive diffusion into the cell. The reduced proton motive force also hampers the activity of H+-symporting influx carriers.
-
Impaired Auxin Efflux: The depolarization of the plasma membrane resulting from PM H+-ATPase inhibition adversely affects the activity of the voltage-sensitive PIN and ABCB efflux carriers, leading to a reduction in the directional transport of auxin out of the cell.
The overall effect is a significant disruption of polar auxin transport, affecting both rootward (basipetal) and shootward (acropetal) auxin streams.
Quantitative Effects of this compound on Auxin Transport
The inhibitory effects of this compound and its more potent analog, Protonstatin-2 (PS-2), on auxin transport have been quantified in several studies. The data presented below is primarily from studies on Arabidopsis thaliana.
Inhibition of PM H+-ATPase Activity
This compound is a selective inhibitor of PM H+-ATPase with a half-maximal inhibitory concentration (IC50) of 3.9 μM .[2]
Inhibition of Auxin Uptake and Transport
The following tables summarize the quantitative data on the inhibition of auxin uptake and polar transport by this compound and Protonstatin-2.
| Compound | Concentration (µM) | Inhibition of ³H-IAA Uptake (% of Control) | Reference |
| This compound | 5 | Significant reduction | [2] |
| Protonstatin-2 | 1 | Similar reduction to 5 µM PS-1 | |
| Protonstatin-2 | 5 | Stronger reduction than 5 µM PS-1 |
| Compound | Concentration (µM) | Inhibition of Acropetal ³H-IAA Transport (% of Control) | Inhibition of Basipetal ³H-IAA Transport (% of Control) | Reference |
| This compound | 5 | Significantly reduced | Significantly reduced | |
| Protonstatin-2 | 5 | More significantly reduced than PS-1 | More significantly reduced than PS-1 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on auxin transport. These protocols are based on the methods described by Yang et al. (2022).
³H-IAA Transport Assays in Arabidopsis Roots
This protocol describes the measurement of acropetal and basipetal transport of radiolabeled auxin in the roots of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seedlings (e.g., Col-0), 5-7 days old, grown vertically on MS medium.
-
³H-IAA (tritiated indole-3-acetic acid)
-
This compound or Protonstatin-2
-
DMSO (Dimethyl sulfoxide)
-
Agar
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
For Acropetal (shoot-to-root) Transport:
-
Prepare agar droplets (1% w/v) containing 100 nM ³H-IAA and the desired concentration of this compound (or DMSO as a control).
-
Carefully apply a single agar droplet to the root-shoot junction of a vertically grown seedling.
-
Incubate the seedlings in a vertical position for 6-12 hours in the dark at room temperature.
-
After the incubation period, excise a 5 mm segment from the root tip.
-
Place the excised root segment into a scintillation vial.
-
Add 4 mL of scintillation cocktail to the vial.
-
Incubate the vials in the dark for at least 4 hours to allow for tissue extraction.
-
Measure the radioactivity using a liquid scintillation counter.
For Basipetal (root-to-shoot) Transport:
-
Prepare agar droplets as described for acropetal transport.
-
Apply a single agar droplet to the tip of the primary root.
-
Incubate the seedlings for 4-6 hours.
-
Excise a 5 mm segment of the root starting from 10 mm above the root apex.
-
Process the excised segment for scintillation counting as described above.
³H-IAA Uptake Assay in Arabidopsis Root Tips
This assay measures the uptake of radiolabeled auxin into root tips.
Materials:
-
Arabidopsis thaliana seedlings, 5-7 days old.
-
³H-IAA
-
This compound or Protonstatin-2
-
DMSO
-
Uptake buffer (e.g., 5 mM sodium phosphate, pH 6.0, 1% (w/v) sucrose)
-
Microcentrifuge tubes
-
Scintillation vials and cocktail
-
Liquid scintillation counter
Procedure:
-
Excise the apical 5 mm of the primary roots from the seedlings.
-
Prepare the uptake solution containing uptake buffer, 5 nM ³H-IAA, 1 µM unlabeled IAA, and the desired concentration of this compound (or DMSO as a control).
-
Place approximately 10 root tips into a microcentrifuge tube containing 25 µL of the uptake solution.
-
Incubate the tubes on a shaker (e.g., 100 rpm) for 2 hours at room temperature.
-
After incubation, wash the root tips several times with fresh, cold uptake buffer to remove external radioactivity.
-
Transfer the washed root tips to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity as described previously.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows described in this guide.
Signaling Pathway of Polar Auxin Transport
Caption: The chemiosmotic model of polar auxin transport and the inhibitory action of this compound.
Experimental Workflow for ³H-IAA Transport Assay
Caption: Workflow for measuring polar auxin transport using ³H-IAA.
Conclusion
This compound is a valuable chemical tool for dissecting the mechanism of polar auxin transport. By selectively inhibiting the plasma membrane H+-ATPase, it provides a means to study the consequences of disrupting the cellular proton motive force on auxin distribution and subsequent developmental processes. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to employ this compound in their investigations into the complex world of plant hormone biology. Further research utilizing this compound and its more potent analogs like PS-2 will undoubtedly continue to illuminate the intricate regulation of auxin transport and its central role in plant life.
References
- 1. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
Protonstatin-1: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2][3] This enzyme plays a crucial role in plants and fungi by establishing and maintaining the electrochemical proton gradient across the plasma membrane, a vital process for nutrient uptake, intracellular pH regulation, and cell expansion. By targeting this "master enzyme," this compound has emerged as a valuable chemical tool for dissecting the physiological roles of PM H+-ATPase, particularly its involvement in polar auxin transport. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental protocols related to this compound.
Chemical Structure and Identifiers
This compound is a rhodanine derivative characterized by a furan ring linked to a thioxothiazolidinone core.
| Identifier | Value |
| IUPAC Name | (5Z)-5-[(Furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| CAS Number | 521972-99-6 |
| Molecular Formula | C₈H₅NO₂S₂ |
| SMILES | O=C1NC(S/C1=C\C2=CC=CO2)=S |
Physicochemical Properties
This compound is a yellow to brown solid with limited solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).
| Property | Value | Source |
| Molecular Weight | 211.26 g/mol | MedChemExpress |
| Appearance | Yellow to brown solid | MedChemExpress |
| Solubility | DMSO: ≥ 70 mg/mL (≥ 331.35 mM) | MedChemExpress |
| Storage (Powder) | -20°C for 3 years | MedChemExpress |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS)
While the direct HRMS data for this compound is not explicitly detailed in the reviewed literature, the data for a closely related analog, (Z)-5-(furan-3-ylmethylene)-2-thioxothiazolidin-4-one, provides a strong reference.
| Ion | Calculated m/z | Found m/z | Reference |
| [M+H]⁺ | 211.9835 | 211.9835 | [4] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| Furan H | 6.78 | d | 2 | [4] |
| Vinyl H | 7.58 | s | - | |
| Furan H | 7.91 | m | - | |
| Furan H | 8.32 | s | - | |
| NH | 13.75 | bs | - |
Note: The data presented is for a structural isomer and serves as an estimation for this compound.
Infrared (IR) Spectroscopy
Specific IR spectroscopic data for this compound is not available in the reviewed literature.
Biological Activity and Mechanism of Action
This compound is a selective inhibitor of the plant plasma membrane H+-ATPase, with a reported half-maximal inhibitory concentration (IC₅₀) of 3.9 μM. It exerts its inhibitory effect by binding to the central loop of the PM H+-ATPase. This interaction is thought to impede the conformational changes necessary for proton pumping, thereby disrupting the proton motive force across the plasma membrane.
The primary and most well-documented biological consequence of PM H+-ATPase inhibition by this compound is the disruption of polar auxin transport. Auxin, a critical plant hormone, relies on the proton gradient established by the H+-ATPase for its cellular influx and efflux. By dissipating this gradient, this compound effectively blocks auxin transport, leading to a range of developmental effects, including impaired root growth and altered gravitropic responses.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on polar auxin transport.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs is typically achieved through a Knoevenagel condensation reaction.
General Procedure:
-
To a solution of furan-2-carbaldehyde (1 equivalent) and rhodanine (1 equivalent) in acetic acid, add ammonium acetate (2 equivalents).
-
Stir the mixture at reflux under an inert atmosphere (e.g., argon) for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with distilled water.
-
Recrystallize the crude product from ethanol to yield pure (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one (this compound).
Biological Assays
Yeast Growth Inhibition Assay:
This assay is used to assess the in vivo inhibitory effect of this compound on a specific H+-ATPase isoform expressed in a yeast strain.
-
Use a yeast strain (e.g., RS72) where the endogenous PM H+-ATPase is under the control of a regulatable promoter and expresses the plant H+-ATPase of interest (e.g., Arabidopsis AHA2).
-
Culture the yeast cells in appropriate liquid media.
-
Treat the yeast cells with various concentrations of this compound (or a DMSO vehicle control) in 96-well plates.
-
Incubate the plates with shaking at 28°C.
-
Monitor yeast growth by measuring the optical density at 600 nm (OD₆₀₀) over time using a microplate reader.
Measurement of PM H+-ATPase Hydrolytic Activity:
This in vitro assay quantifies the ATP hydrolysis activity of the H+-ATPase in isolated plasma membrane vesicles.
-
Isolate plasma membrane-enriched vesicles from plant tissues (e.g., Arabidopsis seedlings).
-
Incubate the vesicles with a reaction buffer containing ATP and various concentrations of this compound or a DMSO control.
-
The reaction measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be quantified using a colorimetric assay.
Measurement of PM H+-ATPase Proton Pumping Activity:
This assay directly measures the ability of the H+-ATPase to pump protons across the vesicle membrane.
-
Use isolated plasma membrane-enriched vesicles as described above.
-
Use a pH-sensitive fluorescent probe (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine) that quenches its fluorescence upon proton accumulation inside the vesicles.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in fluorescence over time, which corresponds to proton pumping activity.
-
The addition of a protonophore (e.g., CCCP) can be used to dissipate the proton gradient and restore fluorescence, confirming the specificity of the assay.
Auxin Transport Assay:
This assay measures the effect of this compound on the movement of auxin in plant tissues.
-
Use seedlings of the plant of interest (e.g., Arabidopsis).
-
For uptake assays, incubate root tips in a buffer containing radiolabeled IAA (e.g., ³H-IAA) and different concentrations of this compound. After an incubation period, measure the amount of radioactivity accumulated in the root tissue.
-
For polar transport assays (acropetal and basipetal), apply an agar block containing ³H-IAA to either the root-shoot junction (for acropetal transport) or the root tip (for basipetal transport) of seedlings placed on agar plates containing this compound.
-
After a defined period, excise segments of the root at specific distances from the application point and measure the amount of radioactivity to quantify auxin movement.
Experimental Workflow for Biological Activity Assessment
Caption: Workflow for assessing the biological activity of this compound.
References
- 1. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition and Labeling of the Plant Plasma Membrane H+-ATPase with N-Ethylmaleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Protonstatin-1: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the molecular target of Protonstatin-1 (PS-1), a selective small-molecule inhibitor. PS-1 has been identified as a valuable chemical tool for studying the physiological roles of the plant plasma membrane H+-ATPase. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its validation.
Executive Summary
This compound ((Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one) is a selective inhibitor of the plasma membrane H+-ATPase (PM H+-ATPase) in plants.[1][2] Through a chemical genetics approach, PS-1 was identified from a small molecule library and has been instrumental in validating the chemiosmotic model of polar auxin transport.[1][2][3] Its mode of action involves binding to the central loop of the PM H+-ATPase, thereby inhibiting its proton-pumping activity. This inhibition directly impacts the electrochemical gradient across the plasma membrane, which is crucial for processes such as auxin transport and auxin-mediated growth. Validation studies have confirmed its selectivity and have led to the development of more potent analogs, such as PS-2.
Target Identification and Mechanism of Action
The primary molecular target of this compound is the plasma membrane H+-ATPase. This enzyme plays a fundamental role in plant cells by establishing a proton motive force across the plasma membrane, which drives secondary transport of various solutes, including the plant hormone auxin.
Mechanism of Inhibition: PS-1 interacts with the central loop of the PM H+-ATPase. This interaction is thought to impede the conformational changes necessary for the pump's activity, specifically affecting the functions of the N- and/or P-domains. By inhibiting the H+-ATPase, PS-1 disrupts the H+ gradient that is essential for the cellular uptake and polar transport of auxin, thereby validating the chemiosmotic model of auxin transport.
Quantitative Data Summary
The inhibitory activity of this compound and its more potent analog, PS-2, has been quantified through various assays. The key data are summarized in the tables below for clear comparison.
| Compound | Target | IC50 | Binding Affinity (Kd) | Reference |
| This compound (PS-1) | PM H+-ATPase | 3.9 µM | Not explicitly stated in provided text, but binding to the central loop is confirmed. | |
| PS-2 | PM H+-ATPase | ~5-fold stronger than PS-1 | Data on the binding affinity of PS-2 to the recombinant His-AHA2 central loop was determined by MST. |
Table 1: Inhibitory Potency and Binding Affinity of this compound and its Analog.
| Experiment | Compound | Concentration | Observed Effect | Reference |
| Yeast Growth Assay | This compound | 25 µM | Decreased growth of yeast cells expressing AHA2. | |
| Arabidopsis Seedling Growth | PS-1 Analogs | 2.5 µM | Inhibition of seedling growth. | |
| PM H+-ATPase Hydrolytic Activity | PS-1 Analogs | 10 µM | Varied inhibitory effects on hydrolytic activity. |
Table 2: Concentrations of this compound and Analogs Used in Various In-Vivo and In-Vitro Assays.
Experimental Protocols
Detailed methodologies for the key experiments that led to the identification and validation of this compound's target are provided below.
PM H+-ATPase Activity Assays
Objective: To measure the inhibitory effect of compounds on the proton pumping and hydrolytic activity of PM H+-ATPase.
Protocol for Proton Pumping Activity:
-
Isolate plasma membrane vesicles from Arabidopsis seedlings (e.g., Col-0). For some experiments, seedlings were treated with 250 mM NaCl for 3 days prior to harvest to increase PM H+-ATPase activity.
-
Initiate the proton pumping activity by adding 3 mM ATP to the vesicle suspension.
-
Monitor the formation of a pH gradient using a fluorescent probe.
-
Add the test compound (e.g., PS-1, PS-2) at the desired concentration (or DMSO as a control) and measure the change in fluorescence, indicating inhibition of the proton pump.
-
Collapse the proton gradient at the end of the experiment by adding a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) at a final concentration of 10 µM to establish the baseline.
-
Normalize the inhibitor-dependent changes in proton pumping activity to the DMSO control.
Protocol for Hydrolytic Activity:
-
Use isolated plasma membrane vesicles as described above.
-
Incubate the vesicles with the test compounds (e.g., 10 µM of PS-1 analogs) or DMSO (0.1% v/v) as a control.
-
Initiate the reaction by adding ATP.
-
Measure the amount of inorganic phosphate released over time using a colorimetric assay to determine the ATPase hydrolytic activity.
-
Perform kinetic analysis by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.
Polar Auxin Transport Assays
Objective: To assess the effect of this compound and its analogs on the transport of auxin in plants.
Protocol for ³H-IAA Uptake in Root Tips:
-
Excise apical hypocotyl segments (5 mm long) from Arabidopsis seedlings.
-
Incubate the segments in a buffer solution (pH 6.0) containing 5 nM ³H-labeled IAA, 1 µM unlabeled IAA, 1% (w/v) sucrose, and 5 mM sodium phosphate.
-
Add the test compound at the desired concentration (with 0.1% v/v DMSO as a control).
-
Shake the samples for 2 hours at room temperature.
-
Measure the amount of ³H-IAA taken up by the segments using a scintillation counter.
Protocol for Acropetal and Basipetal Auxin Transport:
-
Place 7-day-old Arabidopsis seedlings on square agar plates containing the test compound or DMSO control.
-
For acropetal transport, place an agar block containing 100 nM ³H-labeled IAA below the shoot-root junction for 12 hours.
-
For basipetal transport, place the agar block at the root tip for 6 hours.
-
Measure the amount of ³H-labeled IAA in specific root segments (e.g., 5 mm from the root tip for acropetal transport, or 10-15 mm above the root apex for basipetal transport) to quantify auxin movement.
Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity of PS-1 and its analogs to the PM H+-ATPase.
Protocol:
-
Express and purify the recombinant His-tagged central loop of the Arabidopsis PM H+-ATPase AHA2.
-
Label the purified protein with a fluorescent dye.
-
Prepare a dilution series of the test compounds (e.g., PS-2, PS-1 as a positive control, and a negative control compound).
-
Incubate the labeled protein with each concentration of the test compound.
-
Measure the thermophoretic movement of the labeled protein using an MST instrument.
-
Calculate the dissociation constant (Kd) from the changes in normalized fluorescence as a function of the compound concentration.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in the study of this compound.
Caption: Mechanism of this compound inhibition of auxin transport.
Caption: Workflow for screening and validating this compound analogs.
Conclusion
This compound has been rigorously identified and validated as a selective inhibitor of the plant plasma membrane H+-ATPase. The experimental evidence strongly supports its mechanism of action and its utility as a chemical probe to dissect the roles of this crucial enzyme in plant physiology, particularly in the context of auxin transport. The development of more potent analogs like PS-2 further enhances the toolkit available to researchers for studying the functions of PM H+-ATPases. This guide provides the core technical information necessary for the application of this compound in future research and drug development endeavors.
References
- 1. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Effects of Protonstatin-1
Disclaimer: The current body of scientific literature on Protonstatin-1 focuses exclusively on its effects in plant and yeast systems. As of the latest available data, there are no published studies detailing the cellular effects of this compound on mammalian cells. Therefore, this guide summarizes the established mechanism and cellular impact of this compound within its known biological context and explicitly notes the absence of data regarding its effects on mammalian cell apoptosis and cell cycle progression.
Executive Summary
This compound (PS-1) is a small molecule identified as a selective inhibitor of plasma membrane H+-ATPase (PM H+-ATPase).[1][2][3][4] Its primary and thus far only documented cellular role is in the disruption of proton gradients across the plasma membrane in plants and fungi.[3] This activity has significant downstream consequences for cellular transport systems that are dependent on this proton motive force. In plants, the most well-characterized effect of this compound is the inhibition of auxin transport, a critical process for plant growth and development. While proton pump inhibition is a therapeutic strategy in some human diseases, it is important to note that the class of inhibitors to which this compound belongs and its specific target have not been studied in the context of mammalian cells.
Core Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the plasma membrane H+-ATPase. Specifically, it binds to the central loop of the enzyme. This interaction is thought to impede the conformational changes necessary for proton translocation, thereby inhibiting the pump's activity.
Signaling Pathway: Inhibition of Auxin Transport in Plants
The inhibition of PM H+-ATPase by this compound has a direct impact on the chemiosmotic model of polar auxin transport in plants. By reducing the proton gradient, this compound decreases the driving force for auxin influx, leading to a reduction in its transport and subsequent physiological effects.
Caption: Inhibition of PM H+-ATPase by this compound disrupts auxin transport.
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in plant and yeast systems. The following table summarizes the key data points.
| Parameter | Organism/System | Value | Reference |
| IC50 (PM H+-ATPase) | Arabidopsis thaliana | 3.9 µM | |
| Effective Concentration (Yeast Growth Inhibition) | Saccharomyces cerevisiae (RS72-AHA2 strain) | 25 µM | |
| Effect on Auxin Uptake | Arabidopsis thaliana | Significantly reduced at 5 µM |
Cellular Effects of this compound Treatment
The documented cellular effects of this compound are confined to its impact on plant physiology and yeast cell growth.
Effects on Plant Cells (Arabidopsis thaliana)
-
Inhibition of PM H+-ATPase Activity: Directly inhibits both the hydrolytic and proton pumping functions of the enzyme.
-
Disruption of Auxin Transport: Blocks both acropetal and basipetal polar auxin transport. This leads to a reduction in auxin-controlled growth processes.
-
Reduced Auxin Uptake: The diminished proton gradient reduces the cellular uptake of auxin.
Effects on Yeast Cells (Saccharomyces cerevisiae)
-
Growth Inhibition: Treatment with this compound leads to a dose-dependent decrease in the growth of yeast strains that are reliant on specific PM H+-ATPases.
Effects on Mammalian Cells
-
No Data Available: Extensive searches of scientific literature did not yield any studies on the effects of this compound on mammalian cells. Consequently, there is no information regarding its potential effects on apoptosis, cell cycle progression, or general cytotoxicity in mammalian systems. While other classes of proton pump inhibitors have been investigated for their anti-cancer properties, these findings cannot be extrapolated to this compound due to differences in drug structure and target specificity.
Key Experimental Protocols
The following are summaries of methodologies used to characterize the effects of this compound in plant and yeast systems.
PM H+-ATPase Activity Assay
This protocol is used to quantify the inhibitory effect of this compound on the enzyme's hydrolytic activity.
Caption: Workflow for measuring PM H+-ATPase hydrolytic activity.
Methodology:
-
Isolation of Plasma Membrane Vesicles: Plasma membrane vesicles are isolated from Arabidopsis thaliana seedlings by differential centrifugation and sucrose gradient separation.
-
Treatment: Vesicles are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reaction Initiation: The ATPase reaction is initiated by the addition of ATP.
-
Quantification: The reaction is stopped, and the amount of inorganic phosphate released is quantified, typically using a colorimetric method such as the malachite green assay. The results are compared to the control to determine the percent inhibition.
Yeast Growth Inhibition Assay
This assay provides a phenotypic screen for the activity of PM H+-ATPase inhibitors.
Methodology:
-
Yeast Strain: A yeast strain expressing the target PM H+-ATPase (e.g., Arabidopsis AHA2 in the RS72 strain) is used.
-
Culture Preparation: Yeast cells are grown to a specific optical density (OD600).
-
Plating: The yeast culture is spotted onto solid medium containing either DMSO (control) or various concentrations of this compound.
-
Incubation and Observation: Plates are incubated at an appropriate temperature (e.g., 28°C) for several days, and yeast growth is visually assessed and compared to the control.
Conclusion and Future Directions
This compound is a well-characterized selective inhibitor of plant and fungal plasma membrane H+-ATPase. Its effects on disrupting the proton gradient and consequently inhibiting auxin transport in plants are clearly documented.
The primary knowledge gap is the complete absence of data regarding the effects of this compound on mammalian cells. For drug development professionals, this is a critical missing piece of information. Future research should focus on:
-
Screening against Mammalian Proton Pumps: Determining if this compound has any activity against mammalian proton pumps, such as the gastric H+/K+-ATPase or vacuolar-type H+-ATPases.
-
Cytotoxicity Studies: Assessing the effect of this compound on the viability of various mammalian cell lines, including cancer and non-cancerous cells.
-
Apoptosis and Cell Cycle Analysis: Investigating whether this compound treatment can induce apoptosis or cause cell cycle arrest in mammalian cells.
Until such studies are conducted, the application and relevance of this compound remain confined to the field of plant biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
Protonstatin-1: A Technical Deep Dive into a Novel Plant Biology Tool
For Researchers, Scientists, and Drug Development Professionals
Protonstatin-1 (PS-1) has emerged as a significant molecular probe in plant biology, offering a specific means to investigate the crucial role of plasma membrane (PM) H+-ATPases. This technical guide provides a comprehensive review of the current research on this compound, including its mechanism of action, synthesis, and the experimental findings from its application.
Core Mechanism and Significance
This compound, chemically known as (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective, small-molecule inhibitor of the plasma membrane H+-ATPase.[1][2][3] This enzyme is fundamental to establishing the proton gradient across the plasma membrane, a vital energy source for secondary active transport of various substances, including the plant hormone auxin.[3][4]
The primary application of PS-1 has been to validate the chemiosmotic model of polar auxin transport. By binding to the central loop of the PM H+-ATPase and inhibiting its activity, PS-1 effectively disrupts this proton gradient. This disruption, in turn, blocks auxin transport and consequently hinders auxin-regulated growth processes. The identification of PS-1 was the result of a chemical library screen, highlighting the power of chemical genetics in dissecting complex biological processes that may be obscured by genetic redundancy.
Quantitative Data Summary
The inhibitory effects of this compound and its more potent analog, PS-2, have been quantified across various assays. The following tables summarize the key findings.
| Compound | Half-Maximal Inhibitory Concentration (IC50) | Target | Organism/System | Reference |
| This compound | 3.9 μM | PM H+-ATPase | Arabidopsis thaliana |
| Compound | Concentration | Effect on PM H+-ATPase Hydrolytic Activity | Organism/System | Reference |
| This compound | 10 μM | Significant Inhibition | Arabidopsis thaliana plasma membrane vesicles | |
| PS-2 | 10 μM | Stronger Inhibition than PS-1 | Arabidopsis thaliana plasma membrane vesicles |
| Compound | Binding Affinity (Kd) | Target | Method | Reference |
| This compound | Not explicitly stated, but binding confirmed | Recombinant His-AHA2 central loop | Microscale Thermophoresis (MST) | |
| PS-2 | Not explicitly stated, but binding confirmed | Recombinant His-AHA2 central loop | Microscale Thermophoresis (MST) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in this compound research.
Synthesis of this compound Analogs
A general procedure for the synthesis of PS-1 analogs involves the following steps:
-
A solution of an appropriate aldehyde (1 equivalent) and a heterocyclic compound (1 equivalent) is prepared in acetic acid.
-
Ammonium acetate (2 equivalents) is added to the mixture.
-
The reaction mixture is stirred at reflux under an argon atmosphere for 4 hours.
-
After cooling to room temperature, the resulting precipitates are collected by filtration.
-
The collected solids are washed with distilled water.
-
The final compound is purified by recrystallization from ethanol.
Screening of Inhibitors in Yeast
The inhibitory activity of this compound and its analogs on PM H+-ATPase was initially screened using a yeast-based assay:
-
The yeast strain RS72, expressing the Arabidopsis PM H+-ATPase AHA2, is used.
-
Yeast cells are pre-cultured in flasks to an optical density at 600 nm (OD600) of 0.5.
-
The cell culture is then diluted at a 1:5 or 1:25 ratio in fresh medium.
-
A 4 μL aliquot of the diluted yeast cells is spotted onto solid medium.
-
The solid medium contains either DMSO (0.1% v/v) as a control, 10 μM PS-1, or a PS-1 analog.
-
The plates are incubated at 28°C for 3 days, after which the yeast growth is photographed and assessed.
Measurement of PM H+-ATPase Activity
The direct effect of this compound on enzyme activity is measured using isolated plasma membrane vesicles:
-
Plasma membrane vesicles are isolated from Arabidopsis thaliana seedlings.
-
The hydrolytic activity of the PM H+-ATPase is assayed in the presence of the inhibitor (e.g., 10 μM PS-1 or its analogs) or DMSO as a control.
-
Proton pumping activity is initiated by the addition of 3 mM ATP.
-
The establishment of a proton gradient is monitored, and the activity is subsequently collapsed by the addition of a protonophore like carbonyl cyanide m-chlorophenylhydrazone (CCCP) to confirm the gradient was established.
Polar Auxin Transport Assay
To determine the effect of this compound on auxin transport, the following protocol is employed:
-
Arabidopsis thaliana seedlings are treated with this compound or its analogs.
-
For acropetal transport, agar pieces containing ³H-labeled indole-3-acetic acid (IAA) are placed below the shoot-root junction for 12 hours.
-
For basipetal transport, the agar pieces with ³H-labeled IAA are placed at the root tip for 6 hours.
-
The amount of radiolabeled IAA is then measured in specific root segments to quantify the extent of transport.
Visualizing the Molecular and Experimental Landscape
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Future Directions
The discovery and characterization of this compound and its analogs, such as the more potent PS-2, have provided valuable tools for plant biologists. Future research could focus on several key areas:
-
Elucidating Broader Physiological Roles: Investigating the impact of PM H+-ATPase inhibition by these compounds on other physiological processes beyond auxin transport.
-
Structure-Activity Relationship (SAR) Studies: Further synthesis and analysis of analogs could lead to even more potent and specific inhibitors, potentially with applications as herbicides or plant growth regulators.
-
Exploring Therapeutic Potential: While current research is plant-focused, the fundamental nature of proton pumps in biology might suggest exploring the effects of such compounds in other organisms, although no clinical trials are currently underway.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protonstatin-1 in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protonstatin-1 (PST-1), identified as (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase in plants.[1][2] In Arabidopsis thaliana, the PM H+-ATPase, often referred to as the "master enzyme," plays a crucial role in various physiological processes by establishing a proton gradient across the plasma membrane.[1] This gradient is essential for nutrient uptake, regulation of intracellular pH, and importantly, for facilitating polar auxin transport, a key mechanism in plant growth and development.[1][3] PST-1 provides a chemical tool to dissect the functions of the PM H+-ATPase, overcoming the challenges of functional redundancy within the 11-member gene family of PM H+-ATPases (AHA) in Arabidopsis. PST-1 binds to the central loop of the PM H+-ATPase, inhibiting its activity and consequently affecting auxin-dependent processes.
These application notes provide detailed protocols for utilizing PST-1 in Arabidopsis thaliana research, focusing on its effects on root growth and auxin transport. Additionally, information on a more potent analog, Protonstatin-2 (PST-2), is included for comparative studies.
Data Presentation
Table 1: Inhibitory Effects of this compound (PST-1) and Analogs on Arabidopsis thaliana
| Compound | Concentration | Target | Effect | Quantitative Data | Reference |
| PST-1 | 3.9 µM | PM H+-ATPase | Half-maximal inhibitory concentration (IC50) | IC50 = 3.9 µM | |
| PST-1 | 5 µM | Polar Auxin Transport | Significant reduction in acropetal and basipetal ³H-IAA transport | Data available in referenced figures | |
| PST-1 | 2.5 µM | Seedling Growth | Inhibition of root growth | Data available in referenced figures | |
| PST-2 | ~0.78 µM (5x stronger than PST-1) | PM H+-ATPase | Stronger inhibition than PST-1 | Approx. 5-fold stronger inhibition | |
| PST-2 | 0.5-4 µM | Seedling Growth | Dose-dependent inhibition of root growth | Data available in referenced figures | |
| PST-2 | 5 µM | Polar Auxin Transport | Stronger inhibition of ³H-IAA transport than PST-1 | Data available in referenced figures |
Experimental Protocols
Protocol 1: Arabidopsis Seedling Growth Inhibition Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Agar
-
Petri plates (square plates recommended for vertical growth)
-
This compound (PST-1)
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Laminar flow hood
-
Growth chamber or incubator (22°C, constant light)
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and incubate for 5 minutes.
-
Remove ethanol and add 1 mL of 50% (v/v) bleach with 0.05% (v/v) Tween-20. Incubate for 10 minutes with occasional mixing.
-
Remove the bleach solution and wash the seeds 4-5 times with sterile distilled water.
-
Resuspend seeds in 0.1% (w/v) sterile agar solution and store at 4°C for 2-3 days for stratification.
-
-
Preparation of Treatment Plates:
-
Prepare MS agar medium (e.g., 0.5x MS, 1% sucrose, 0.8% agar, pH 5.8).
-
Autoclave the medium and cool to ~50-60°C.
-
Prepare a stock solution of PST-1 in DMSO (e.g., 10 mM).
-
Add the appropriate volume of PST-1 stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 4, 5 µM).
-
For the control plate, add an equivalent volume of DMSO (vehicle control, e.g., 0.05% v/v).
-
Pour the medium into sterile square Petri plates and allow them to solidify in a laminar flow hood.
-
-
Seed Plating and Growth:
-
In a sterile hood, plate the stratified seeds on the surface of the control and PST-1-containing MS agar plates.
-
Seal the plates with microporous tape.
-
Place the plates vertically in a growth chamber at 22°C under constant light (e.g., 100 µmol m⁻² s⁻¹).
-
-
Data Collection and Analysis:
-
After an initial growth period (e.g., 5 days), mark the position of the primary root tips.
-
Continue to incubate the seedlings for an additional period (e.g., 7 days).
-
Measure the new growth of the primary root from the marked position.
-
Use at least 10 plants per treatment condition for statistical analysis.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA).
-
Protocol 2: Auxin Transport Assay using ³H-labeled IAA
This protocol describes the measurement of acropetal and basipetal polar auxin transport in Arabidopsis roots using radiolabeled indole-3-acetic acid (³H-IAA).
Materials:
-
7-day-old Arabidopsis thaliana seedlings grown on MS agar plates
-
MS agar plates containing various concentrations of PST-1 or DMSO (vehicle control)
-
³H-labeled IAA
-
Unlabeled IAA
-
Sucrose
-
Sodium phosphate buffer (pH 6.0)
-
Agar
-
Scintillation vials
-
Scintillation cocktail
-
Scintillation counter
-
Forceps and scalpels
Procedure:
-
Seedling Preparation:
-
Grow Arabidopsis seedlings on standard MS agar plates for 7 days.
-
-
Treatment with PST-1:
-
Transfer the 7-day-old seedlings to square MS agar plates containing the desired concentration of PST-1 (e.g., 5 µM) or DMSO as a control.
-
-
Preparation of ³H-IAA Agar Blocks:
-
Prepare small agar blocks (e.g., 1% agar) containing 100 nM ³H-labeled IAA.
-
-
Acropetal Transport Measurement:
-
Place an agar block containing ³H-IAA below the shoot-root junction of the PST-1 or control-treated seedlings.
-
Incubate for 12 hours.
-
Excise a 5 mm segment from the root tip.
-
Place the root segment in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Basipetal Transport Measurement:
-
Place an agar block containing ³H-IAA at the root tip of the PST-1 or control-treated seedlings.
-
Incubate for 6 hours.
-
Excise a 5 mm segment from the region 10 to 15 mm above the root apex.
-
Place the root segment in a scintillation vial, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Use at least 9 biological replicates per condition.
-
Compare the amount of ³H-IAA transported in PST-1-treated seedlings to the control seedlings.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway Diagram
References
- 1. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protonstatin-1 in Plant Physiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protonstatin-1 (PS-1), with the chemical name (Z)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one, is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase.[1][2] This enzyme, often called the "master enzyme," plays a crucial role in plant growth, development, and stress responses by establishing a proton gradient across the plasma membrane.[1][3] This gradient provides the energy for the transport of ions and other solutes, including the plant hormone auxin.[1] PS-1 serves as a valuable chemical tool to investigate the physiological functions of the PM H+-ATPase, particularly its role in polar auxin transport, without the complications of functional redundancy often encountered with genetic approaches.
Mechanism of Action: PS-1 functions by binding to the central loop of the PM H+-ATPase, thereby inhibiting its activity. This inhibition disrupts the proton motive force across the plasma membrane, which in turn affects various physiological processes.
Key Applications in Plant Physiology
This compound is primarily utilized to study processes that are dependent on the activity of the PM H+-ATPase. Its main application has been in validating the chemiosmotic model of polar auxin transport. By inhibiting the proton pump, PS-1 blocks the H+ gradient necessary for the cellular uptake and transport of auxin, leading to observable phenotypes related to auxin signaling and distribution.
Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound and its more potent analog, Protonstatin-2 (PS-2), on PM H+-ATPase activity and plant growth. PS-2 is included for comparison as it has been shown to be a more effective inhibitor.
Table 1: Inhibitory Effects of Protonstatin Analogs on PM H+-ATPase Activity
| Compound | Concentration (µM) | Inhibition of PM H+-ATPase Hydrolytic Activity (%) | IC50 (µM) |
| This compound (PS-1) | 10 | Varies (used as baseline) | 3.9 |
| Protonstatin-2 (PS-2) | 10 | ~5 times stronger than PS-1 | Not explicitly stated, but significantly lower than PS-1 |
| DMSO (Control) | 0.1% (v/v) | 0 | - |
Data compiled from multiple studies. The exact percentage of inhibition can vary based on experimental conditions.
Table 2: Effects of Protonstatin Analogs on Arabidopsis thaliana Seedling Growth
| Compound | Concentration (µM) | Effect on Primary Root Growth |
| This compound (PS-1) | 2.5 | Inhibition of root growth |
| Protonstatin-2 (PS-2) | 2.5 | Stronger inhibition of root growth compared to PS-1 |
| DMSO (Control) | 0.1% (v/v) | Normal growth |
These effects are dose-dependent.
Experimental Protocols
Here are detailed methodologies for key experiments using this compound to study its effects on plant physiology.
Protocol 1: Inhibition of PM H+-ATPase Activity in Isolated Plasma Membrane Vesicles
This protocol details how to measure the direct inhibitory effect of PS-1 on the hydrolytic activity of PM H+-ATPase.
Materials:
-
Arabidopsis thaliana seedlings
-
Extraction buffer (consult specific literature, typically contains sucrose, buffer, and protease inhibitors)
-
This compound (dissolved in DMSO)
-
ATP solution
-
Phosphate quantification reagent (e.g., malachite green)
-
Spectrophotometer
Methodology:
-
Isolation of Plasma Membrane Vesicles:
-
Homogenize Arabidopsis seedlings in ice-cold extraction buffer.
-
Filter the homogenate and centrifuge to pellet cellular debris.
-
Isolate plasma membrane vesicles from the microsomal fraction using a two-phase partitioning system (dextran and polyethylene glycol).
-
-
ATPase Activity Assay:
-
Pre-incubate the isolated plasma membrane vesicles with various concentrations of this compound (or DMSO as a control) for a specified time at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric assay, such as the malachite green assay.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Protocol 2: Analysis of Polar Auxin Transport in Arabidopsis Roots
This protocol describes how to assess the impact of PS-1 on both acropetal and basipetal auxin transport in roots.
Materials:
-
Arabidopsis thaliana seedlings (wild-type and/or auxin-responsive reporter lines like DR5:GFP)
-
Square agar plates with Murashige and Skoog (MS) medium
-
This compound (dissolved in DMSO)
-
³H-labeled IAA (indole-3-acetic acid)
-
Scintillation counter
Methodology:
-
Seedling Preparation:
-
Grow Arabidopsis seedlings vertically on MS agar plates for 5-7 days.
-
Transfer the seedlings to new MS plates containing the desired concentration of this compound or DMSO as a control.
-
-
Acropetal Transport (towards the root tip):
-
Apply an agar block containing ³H-labeled IAA to the shoot-root junction.
-
Incubate for a defined period (e.g., 12 hours).
-
Excise the root tip (e.g., the apical 5 mm) and measure the radioactivity using a scintillation counter.
-
-
Basipetal Transport (away from the root tip):
-
Apply an agar block containing ³H-labeled IAA to the root tip.
-
Incubate for a shorter period (e.g., 6 hours).
-
Excise a segment of the root above the tip and measure the radioactivity.
-
-
Visualization with DR5:GFP Reporter Line (Optional):
-
For a qualitative assessment, use the DR5:GFP reporter line.
-
After treatment with PS-1, visualize the GFP signal in the roots using a fluorescence microscope. A reduction or altered distribution of the GFP signal indicates a disruption in auxin response.
-
To observe effects on gravitropism, rotate the plates by 90 degrees and observe the GFP signal after a few hours.
-
Visualizations
Signaling Pathway: Inhibition of Polar Auxin Transport by this compound
Caption: this compound inhibits the PM H+-ATPase, disrupting the proton gradient required for auxin import via AUX1.
Experimental Workflow: Measuring PS-1 Effect on Polar Auxin Transport
Caption: Workflow for quantifying the inhibitory effect of this compound on polar auxin transport in Arabidopsis roots.
References
- 1. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols: Protonstatin-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protonstatin-1 (PS-1) is a potent and selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2] It functions by interacting with the central loop of the PM H+-ATPase, which impedes the pump's activity.[1][2][3] This inhibition disrupts the proton gradient across the cell membrane, making PS-1 a valuable tool for studying processes dependent on this gradient, such as auxin transport in plants. These application notes provide detailed protocols for the preparation, storage, and a common experimental use of this compound solutions.
Solution Preparation and Storage
Solubility and Stock Solution Preparation
This compound is readily soluble in Dimethyl Sulfoxide (DMSO). To avoid repeated freeze-thaw cycles that can lead to product inactivation, it is highly recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store it at low temperatures.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL) | Volume of DMSO |
| 1 mM | 0.211 mg | 1 mL |
| 5 mM | 1.055 mg | 1 mL |
| 10 mM | 2.11 mg | 1 mL |
Note: The molecular weight of this compound is assumed to be approximately 211.24 g/mol for these calculations.
Protocol for Preparing a 10 mM Stock Solution
-
Equilibration: Allow the vial of solid this compound to reach room temperature for at least 60 minutes before opening.
-
Weighing: Carefully weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity DMSO to the tube. For example, add 1 mL of DMSO to 2.11 mg of this compound to make a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials.
-
Storage: Store the aliquots as recommended in the storage section below.
Storage and Stability
Proper storage is critical to maintain the activity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid | As stated on the product vial | Up to 6 months | Keep vial tightly sealed. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Use within one month. |
| -80°C | Up to 6 months | Recommended for long-term storage. |
Note: For experimental use, the working solution should be prepared fresh from the stock solution on the day of the experiment.
Mechanism of Action: Inhibition of Auxin Transport
This compound inhibits the PM H+-ATPase, which is essential for establishing the proton gradient required for the chemiosmotic model of polar auxin transport. The transmembrane protein kinase TMK is known to phosphorylate and activate the PM H+-ATPase. By inhibiting the pump, PS-1 effectively blocks both the diffusion and active transport of the plant hormone auxin (indole-3-acetic acid, IAA), thereby disrupting auxin-regulated growth and development.
Caption: this compound inhibits the PM H+-ATPase, disrupting auxin transport.
Application Protocol: In Vitro Auxin Uptake Assay
This protocol is adapted from methods used to assess the effect of this compound on auxin uptake in Arabidopsis thaliana roots.
Materials and Reagents
-
Arabidopsis thaliana seedlings (e.g., 7-day-old)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
³H-labeled IAA (Tritiated Indole-3-acetic acid)
-
Unlabeled IAA
-
Sucrose
-
Sodium Phosphate buffer (e.g., 5 mM, pH 6.0)
-
DMSO (for control)
-
Scintillation vials and scintillation fluid
-
Shaker
Experimental Workflow Diagram
Caption: Workflow for the in vitro auxin uptake inhibition assay.
Step-by-Step Procedure
-
Prepare Assay Buffer: Prepare a buffer solution containing 5 nM ³H-labeled IAA, 1 µM unlabeled IAA, 1% (w/v) sucrose, and 5 mM sodium phosphate, adjusted to pH 6.0.
-
Prepare Treatment Solutions:
-
For the experimental groups, dilute the this compound stock solution into the assay buffer to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
For the control group, add the same volume of DMSO as used for the highest PS-1 concentration to the assay buffer (e.g., 0.1% v/v).
-
-
Seedling Preparation: Excise the apical segments (e.g., 5 mm long) from the roots of 7-day-old Arabidopsis seedlings.
-
Incubation: Place approximately 10 root segments into a microcentrifuge tube containing 25 µL of the appropriate treatment or control solution.
-
Shaking: Incubate the tubes for 2 hours at room temperature with gentle shaking (e.g., 100 rpm/min).
-
Washing: After incubation, carefully remove the treatment solution and wash the root segments with fresh, cold assay buffer (without radiolabel or inhibitor) to remove any externally bound ³H-IAA.
-
Measurement: Transfer the washed root segments to a scintillation vial, add scintillation fluid, and measure the amount of incorporated ³H-IAA using a scintillation counter.
-
Data Analysis: The amount of radioactivity measured is proportional to the auxin uptake. Compare the results from the this compound treated groups to the DMSO control to determine the inhibitory effect. Data can be expressed as a percentage of the control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
Application Notes and Protocols: Protonstatin-1 in Root Growth Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2][3][4] In plants, the PM H+-ATPase, often referred to as the "master enzyme," plays a crucial role in establishing the proton gradient necessary for numerous physiological processes, including cell elongation, nutrient uptake, and intracellular pH regulation.[5] A key process influenced by the PM H+-ATPase is the polar transport of the plant hormone auxin (indole-3-acetic acid, IAA), which is fundamental for plant growth and development, including root formation and elongation. PS-1 inhibits PM H+-ATPase activity by binding to its central loop. This inhibition disrupts the proton gradient, thereby affecting auxin transport and consequently, auxin-mediated growth processes such as root elongation. These application notes provide a comprehensive guide for utilizing this compound in root growth assays, offering detailed protocols and insights into its mechanism of action.
Data Presentation: Quantitative Effects of this compound and its Analogs on Root Growth
The following table summarizes the quantitative data on the inhibitory effects of this compound (PS-1) and its more potent analog, PS-2, on the primary root growth of Arabidopsis thaliana.
| Compound | Concentration (µM) | Effect on Primary Root Growth | Reference |
| This compound (PS-1) | 4 | Comparable inhibitory effect to 0.5 µM PS-2 | |
| 5 | Significant reduction in the uptake of ³H-IAA | ||
| Protonstatin-2 (PS-2) | 0.5 - 4 | Dose-dependent inhibition of primary root growth and fresh weight | |
| 2.5 | Strong inhibition of Arabidopsis root growth | ||
| 5 | Significant reduction in the uptake of ³H-IAA |
Signaling Pathway
The inhibitory action of this compound on root growth is mediated through its effect on the plasma membrane H+-ATPase and the subsequent disruption of polar auxin transport. The following diagram illustrates this signaling pathway.
Experimental Protocols
Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay
This protocol details the steps for assessing the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana Col-0 seeds
-
Murashige and Skoog (MS) medium with 0.6% (w/v) Phytagel and 2.5% (w/v) sucrose
-
This compound (PS-1) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Sterile square petri dishes (100 mm x 100 mm x 15 mm)
-
Sterile filter paper
-
Micropipettes and sterile tips
-
Growth chamber with a 16-h-light/8-h-dark cycle at 22°C
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana Col-0 seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% agar and sow them on square petri dishes containing MS medium.
-
Seal the plates with parafilm.
-
-
Stratification and Germination:
-
Incubate the plates in the dark at 4°C for 48 hours to synchronize germination (stratification).
-
Transfer the plates to a controlled growth chamber and grow them vertically under a 16-h-light/8-h-dark cycle at 22°C for 5 days.
-
-
Treatment Application:
-
Prepare MS agar plates containing the desired final concentrations of this compound. A vehicle control plate containing the same concentration of DMSO (e.g., 0.1% v/v) should also be prepared.
-
Carefully transfer 5-day-old seedlings with uniform root length to the treatment and control plates.
-
-
Incubation and Data Collection:
-
Incubate the plates vertically in the growth chamber for an additional 7 days under the same conditions.
-
After the incubation period, photograph the plates.
-
Measure the length of the new primary root growth from the point of transfer to the root tip using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the new root growth for each treatment group.
-
Perform statistical analysis (e.g., one-way ANOVA) to determine significant differences between the treatment and control groups.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the Arabidopsis thaliana root growth inhibition assay.
Concluding Remarks
This compound serves as a valuable chemical tool for investigating the role of the plasma membrane H+-ATPase in plant growth and development. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding the intricate mechanisms governing root elongation and to explore the potential of targeting PM H+-ATPase in various applications, including drug development. The use of its more potent analog, PS-2, may offer enhanced sensitivity in these assays.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plant Plasma Membrane Proton Pump: One Protein with Multiple Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gravitropism using Protonstatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gravitropism, the directional growth of plant organs in response to gravity, is a fundamental process in plant development, ensuring that roots grow downwards to anchor the plant and absorb water and nutrients, while shoots grow upwards towards light. This response is primarily mediated by the plant hormone auxin. The Cholodny-Went hypothesis posits that a gravitational stimulus leads to the asymmetric distribution of auxin, causing differential growth rates in the upper and lower sides of the organ, resulting in curvature.
Protonstatin-1 (PST-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase in plants.[1] The PM H+-ATPase is a crucial enzyme that establishes and maintains the proton gradient across the plasma membrane. This proton motive force is essential for the secondary active transport of many solutes, including the polar transport of auxin.
According to the chemiosmotic model of polar auxin transport, the movement of auxin into and out of cells is dependent on the pH gradient across the plasma membrane.[1][2] By inhibiting the PM H+-ATPase, PST-1 disrupts this pH gradient, thereby impeding both the cellular uptake and efflux of auxin.[1][2] This targeted inhibition of a key component of the auxin transport machinery makes this compound a valuable chemical tool for studying the role of polar auxin transport in various developmental processes, including gravitropism.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on gravitropism, including the analysis of auxin transport and distribution.
Data Presentation
The following tables summarize the quantitative effects of this compound on key processes related to gravitropism.
Table 1: Effect of this compound on Auxin Transport in Arabidopsis thaliana Roots
| Treatment (5 µM) | Auxin Uptake (% of Control) | Acropetal Transport (% of Control) | Basipetal Transport (% of Control) |
| This compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Note: This table summarizes findings that 5 µM PST-1 significantly reduces auxin uptake, as well as both acropetal and basipetal polar auxin transport in Arabidopsis roots. Specific percentage inhibition values were not provided in the source material, but the effect was consistently reported as significant.
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on gravitropism are provided below.
Protocol 1: Root Gravitropism Assay in Arabidopsis thaliana
This protocol details how to observe and quantify the effect of this compound on the gravitropic response of Arabidopsis thaliana roots.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 wild type)
-
Square Petri plates (100 x 100 mm)
-
Murashige and Skoog (MS) medium supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar
-
This compound (PST-1) stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Stereomicroscope or a high-resolution flatbed scanner
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water).
-
Resuspend the sterilized seeds in sterile 0.1% (w/v) agar and sow them in a straight line on the surface of square Petri plates containing MS medium.
-
Prepare plates with a range of this compound concentrations (e.g., 0.1 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (DMSO). Add the appropriate amount of PST-1 stock solution or DMSO to the molten MS medium before pouring the plates.
-
-
Seedling Growth and Gravistimulation:
-
Seal the plates with porous tape and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination.
-
Place the plates vertically in a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days, allowing the roots to grow downwards along the agar surface.
-
Once the primary roots have reached a length of approximately 1-2 cm, turn the plates 90 degrees to induce a gravitropic stimulus. Mark the position of the root tips at the time of reorientation.
-
-
Data Acquisition and Analysis:
-
Place the plates on a flatbed scanner or under a stereomicroscope equipped with a camera to capture high-resolution images at regular time intervals (e.g., every 1-2 hours) for up to 24 hours.
-
Use ImageJ or similar software to measure the angle of root curvature relative to the new direction of gravity at each time point for each seedling.
-
Calculate the average root curvature and standard deviation for each this compound concentration and the control.
-
Plot the root angle over time to visualize the dynamics of the gravitropic response and compare the effects of different PST-1 concentrations.
-
Protocol 2: Auxin Transport Assay using Radiolabeled Auxin
This protocol describes how to measure the effect of this compound on acropetal and basipetal auxin transport in Arabidopsis roots using ³H-labeled indole-3-acetic acid (³H-IAA).
Materials:
-
5-day-old Arabidopsis thaliana seedlings grown vertically on MS plates.
-
Agar blocks (1% w/v)
-
³H-labeled IAA
-
This compound
-
DMSO
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure for Basipetal Transport:
-
Prepare agar blocks containing a known concentration of ³H-IAA (e.g., 100 nM).
-
Prepare treatment plates containing MS medium with the desired concentration of this compound or DMSO as a control.
-
Transfer 5-day-old seedlings to the treatment plates and allow them to acclimate for a short period (e.g., 30 minutes).
-
Apply a ³H-IAA-containing agar block to the root tip of each seedling.
-
Incubate the plates vertically in the dark for a defined period (e.g., 6-18 hours) to allow for basipetal transport.
-
After incubation, excise a 5 mm segment of the root starting from the root-shoot junction.
-
Place the root segment into a scintillation vial with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Compare the amount of transported ³H-IAA in PST-1 treated roots to the control roots.
Procedure for Acropetal Transport:
-
Follow steps 2 and 3 as for basipetal transport.
-
Apply a ³H-IAA-containing agar block to the root-shoot junction.
-
Incubate the plates vertically in the dark for a defined period (e.g., 18 hours).
-
After incubation, excise the apical 5 mm of the root.
-
Measure the radioactivity as described in steps 7-9 for basipetal transport.
Protocol 3: Visualization of Auxin Distribution using DR5::GUS/GFP Reporter Lines
This protocol allows for the qualitative and semi-quantitative analysis of auxin distribution in response to gravity and this compound treatment using transgenic Arabidopsis lines expressing a GUS or GFP reporter gene under the control of the auxin-responsive DR5 promoter.
Materials:
-
Arabidopsis thaliana seeds of a DR5::GUS or DR5::GFP reporter line.
-
MS plates containing various concentrations of this compound and a DMSO control.
-
For DR5::GUS:
-
GUS staining solution (e.g., 100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, 1 mg/ml X-Gluc).
-
70% ethanol.
-
Microscope with DIC optics.
-
-
For DR5::GFP:
-
Confocal laser scanning microscope.
-
Procedure:
-
Grow DR5 reporter seedlings on PST-1-containing and control plates as described in Protocol 1.
-
Gravistimulate the seedlings by rotating the plates 90 degrees.
-
After a few hours of gravistimulation (e.g., 4-6 hours), during which an asymmetric auxin response is typically established, proceed with visualization.
-
For DR5::GUS:
-
Carefully excise the seedlings and immerse them in GUS staining solution in a multi-well plate.
-
Vacuum infiltrate for 10-15 minutes and then incubate at 37°C in the dark for several hours to overnight, until a blue precipitate is visible.
-
Destain the seedlings with 70% ethanol.
-
Mount the seedlings on a microscope slide and observe the pattern of GUS expression in the root tip under a microscope.
-
-
For DR5::GFP:
-
Carefully mount the seedlings on a microscope slide with a drop of water.
-
Observe the GFP signal in the root tip using a confocal microscope. Capture images of the GFP fluorescence and a bright-field image.
-
Quantify the fluorescence intensity on the upper and lower sides of the root to assess the asymmetry of the auxin response.
-
-
Compare the auxin distribution patterns in PST-1 treated seedlings with the control seedlings to determine if PST-1 disrupts the gravity-induced asymmetric auxin gradient.
Visualizations
Signaling Pathway
Caption: Signaling pathway of gravitropism and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a root gravitropism assay using this compound.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative three-dimensional analysis of root canal curvature in maxillary first molars using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Protonstatin-1: A Powerful Tool for Interrogating Auxin-Mediated Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plasma membrane H⁺-ATPase (PM H⁺-ATPase). This enzyme is fundamental to establishing the electrochemical gradients across the cell membrane in plants, which in turn drives numerous physiological processes, most notably polar auxin transport. By inhibiting PM H⁺-ATPase, this compound serves as a valuable chemical tool to dissect the intricate mechanisms of auxin transport and its downstream effects on plant growth and development. These notes provide detailed protocols for utilizing this compound and its more potent analog, PS-2, in studying auxin-mediated responses.
Mechanism of Action
This compound selectively targets the plasma membrane H⁺-ATPase, a crucial proton pump in plant cells.[1] It interacts with the central loop of the PM H⁺-ATPase, impeding the functions of the N- and/or P-domain to inhibit the pump's activity.[2] This inhibition disrupts the proton gradient across the plasma membrane, which is essential for the chemiosmotic model of polar auxin transport.[3][4] Consequently, the activity of PIN-FORMED (PIN) auxin efflux carriers is reduced, leading to altered auxin distribution and subsequent impairment of auxin-mediated processes such as root growth and gravitropism.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analog, PS-2.
Table 1: Inhibitory Activity of this compound and Analogs
| Compound | Target | IC50 | Species | Notes |
| This compound (PS-1) | Plasma Membrane H⁺-ATPase | 3.9 µM | Arabidopsis thaliana | A selective inhibitor of PM H⁺-ATPase activity. |
| PS-2 | Plasma Membrane H⁺-ATPase | ~0.78 µM | Arabidopsis thaliana | Approximately five times more potent than PS-1. |
Table 2: Effective Concentrations in Cellular Assays
| Compound | Assay | Concentration | Effect |
| This compound (PS-1) | Yeast (RS72-AHA2) Growth Inhibition | 25 µM | Decreased yeast cell growth due to AHA2 activity inhibition. |
| This compound (PS-1) | Inhibition of H⁺ extrusion and apoplastic acidification in Arabidopsis thaliana | ~5–10 µM | Effective inhibition observed. |
| This compound (PS-1) | Reduction of ³H-IAA uptake in Arabidopsis roots | 5 µM | Significantly reduced uptake compared to DMSO control. |
| PS-2 | Reduction of ³H-IAA uptake in Arabidopsis roots | 5 µM | Significantly reduced uptake compared to DMSO control. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in research.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Protonstatin-1 Analogs
Audience: Researchers, scientists, and drug development professionals in the fields of plant biology, chemical biology, and drug discovery.
Introduction
Protonstatin-1 (PS-1) is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase.[1][2] This enzyme plays a crucial role in establishing the proton gradient across the plasma membrane, which is essential for nutrient uptake, cell elongation, and polar auxin transport.[1][2] Inhibition of the PM H+-ATPase disrupts these processes, making it a valuable target for chemical intervention to study plant physiology and potentially develop novel herbicides or plant growth regulators.
Structure-activity relationship (SAR) studies have revealed that the rhodanine ring of this compound is critical for its inhibitory activity, while modifications to the furan ring are well-tolerated and can lead to increased potency.[1] Notably, the analog PS-2, which features a bromine substitution on the furan ring, has been identified as a significantly more potent inhibitor than the parent compound.
These application notes provide a detailed protocol for the synthesis of this compound analogs based on a general condensation reaction, along with methodologies for their biological evaluation, including PM H+-ATPase inhibition assays, auxin transport assays, and yeast growth inhibition assays.
Synthesis of this compound Analogs
The synthesis of this compound analogs is primarily achieved through a Knoevenagel condensation reaction between an appropriate aldehyde and a heterocyclic compound containing an active methylene group, such as rhodanine or its derivatives.
General Synthetic Protocol
A general procedure for the synthesis of this compound analogs is as follows:
-
To a solution of the desired aldehyde (1 equivalent) and the appropriate heterocyclic compound (1 equivalent) in glacial acetic acid, add ammonium acetate (2 equivalents).
-
Stir the reaction mixture at reflux under an inert atmosphere (e.g., argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with distilled water to remove any remaining salts.
-
Further purify the product by recrystallization from a suitable solvent, such as ethanol, to yield the desired this compound analog.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols for Biological Evaluation
Plasma Membrane H+-ATPase Inhibition Assay
This assay measures the ability of the synthesized analogs to inhibit the activity of the PM H+-ATPase. The activity can be assessed by measuring either the hydrolysis of ATP or the pumping of protons into plasma membrane vesicles.
Materials:
-
Plasma membrane-enriched vesicles isolated from plant tissues (e.g., Arabidopsis thaliana seedlings).
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).
-
ATP Tris salt.
-
Synthesized this compound analogs dissolved in DMSO.
-
Trichloroacetic acid (TCA).
-
Reagents for phosphate quantification (e.g., Ames reagent).
-
Microplate reader.
Protocol for ATPase Hydrolytic Activity:
-
Prepare reaction mixtures in a 96-well plate. Each well should contain the assay buffer, a specific concentration of the this compound analog (or DMSO as a control), and 10 µg of membrane protein. The final volume should be 1 ml.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 2 mM ATP Tris salt to each well.
-
Incubate the reaction at 37°C for 20 minutes.
-
Terminate the reaction by adding 1 ml of ice-cold 10% (v/v) TCA.
-
Determine the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Ames reagent, and measure the absorbance at the appropriate wavelength (e.g., 400 nm).
-
Calculate the percentage of inhibition relative to the DMSO control.
Auxin Transport Assay
This protocol measures the effect of this compound analogs on polar auxin transport in Arabidopsis thaliana seedlings using radiolabeled auxin.
Materials:
-
Five-day-old vertically grown Arabidopsis thaliana seedlings.
-
Agar blocks (1 mm in diameter).
-
[3H]IAA (tritiated indole-3-acetic acid).
-
Scintillation vials and scintillation fluid.
-
Scintillation counter.
Protocol:
-
Prepare agar blocks containing 7.7 × 10−8 M [3H]IAA.
-
For basipetal (shootward) transport, apply an agar block to the root tip. For acropetal (rootward) transport, apply the block to the hypocotyl–root junction.
-
Incubate the seedlings with the agar blocks for 3 hours.
-
After incubation, excise a 0.5 mm section of the root adjacent to the agar block and discard it.
-
Collect two consecutive 2 mm segments of the root below the incision from 15 roots and pool them into a scintillation vial.
-
Add 5 ml of scintillation fluid to each vial.
-
Measure the radioactivity in each pool of root segments using a scintillation counter.
-
Compare the amount of transported [3H]IAA in seedlings treated with this compound analogs to control seedlings treated with DMSO.
Yeast Growth Inhibition Assay
This assay utilizes a yeast strain expressing a plant PM H+-ATPase to screen for inhibitory compounds. Inhibition of the plant enzyme leads to decreased yeast cell growth.
Materials:
-
Yeast strain RS72 expressing Arabidopsis AHA2.
-
Appropriate yeast growth medium (e.g., YPD).
-
96-well plates.
-
Microplate reader.
-
Synthesized this compound analogs dissolved in DMSO.
Protocol:
-
Pre-culture the RS72-AHA2 yeast strain in liquid medium to an OD600 of approximately 0.5.
-
Dilute the pre-culture and aliquot 200 µL into the wells of a 96-well plate.
-
Add the this compound analogs at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at 28°C with shaking (220 rpm).
-
Monitor yeast growth by measuring the OD600 at regular intervals using a microplate reader.
-
Plot the growth curves to determine the inhibitory effect of the analogs.
Data Presentation
The following tables summarize the structure and activity of key this compound analogs.
Table 1: Structure of this compound and Key Analogs
| Compound | R1 | R2 |
| This compound (PS-1) | H | H |
| Analog PS-2 | Br | H |
| Analog 12 | Br | H |
| Analog 16 | NO2 | H |
Note: The table presents a simplified representation. R1 and R2 refer to substitutions on the furan ring.
Table 2: Biological Activity of this compound and PS-2
| Compound | PM H+-ATPase Inhibition (IC50) | Relative Potency vs. PS-1 |
| This compound (PS-1) | 3.9 µM | 1x |
| Analog PS-2 | ~0.78 µM (estimated) | ~5x |
Signaling Pathway and Experimental Logic
The following diagram illustrates the central role of PM H+-ATPase in auxin transport and how this compound and its analogs interfere with this process.
Caption: Inhibition of PM H+-ATPase by this compound analogs disrupts the proton gradient required for polar auxin transport.
References
Application Notes and Protocols for Plinabulin (Protonstatin-1)
A Clarification on Compound Nomenclature: The initial request specified "Protonstatin-1." Our research indicates that this compound is a selective inhibitor of plasma membrane H+-ATPase, primarily studied in the context of plant biology. However, the detailed requirements for this application note, focusing on clinical development, signaling pathways in cancer, and extensive experimental protocols, strongly align with the profile of Plinabulin . Plinabulin is a well-documented, clinical-stage small molecule with a distinct mechanism of action relevant to oncology and drug development professionals. Therefore, this document will focus on Plinabulin, assuming it is the compound of interest for the intended audience.
Introduction to Plinabulin
Plinabulin is a first-in-class, selective immunomodulating microtubule-binding agent (SIMBA) currently under investigation for the treatment of non-small cell lung cancer (NSCLC) and the prevention of chemotherapy-induced neutropenia (CIN).[1] It is a synthetic analog of the natural compound phenylahistin, derived from a marine fungus. Plinabulin's unique mechanism of action, which involves tubulin polymerization inhibition and immune system activation, distinguishes it from other microtubule-targeting agents.[2]
Commercial Sources for Research
Plinabulin for research purposes can be acquired from various chemical and life science suppliers. Below is a summary of some commercial sources. Researchers should verify purity and concentration upon receipt.
| Supplier | Product Name | Purity/Grade | Available Forms |
| MedChemExpress | Plinabulin (NPI-2358) | >98% | Solid |
| Selleck Chemicals | Plinabulin | >99% | Solid |
| Adooq Bioscience | Plinabulin | >99% | Solid |
| Cayman Chemical | Plinabulin | >98% | Solid |
| TargetMol | Plinabulin | >98% | Solid |
Mechanism of Action
Plinabulin exerts its therapeutic effects through a multi-faceted mechanism of action that includes direct anti-tumor activities and immunomodulation.
-
Tubulin Destabilization: Plinabulin binds to the colchicine-binding site on β-tubulin, leading to the destabilization of microtubules.[3] This disruption of the microtubule cytoskeleton induces cell cycle arrest in the G2/M phase and apoptosis in rapidly dividing cancer cells.[4]
-
Activation of GEF-H1 and Immune Response: The destabilization of microtubules by Plinabulin leads to the release and activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1). Activated GEF-H1 triggers a downstream signaling cascade, including the JNK pathway, which results in the maturation of dendritic cells (DCs). Mature DCs are more effective at presenting tumor antigens to T-cells, leading to a robust anti-tumor immune response.
-
Tumor Microenvironment Modulation: Plinabulin has been shown to promote the polarization of tumor-associated macrophages (TAMs) towards an M1-like, anti-tumor phenotype. It also acts as a vascular disrupting agent (VDA), selectively damaging tumor vasculature and reducing blood flow to the tumor.
-
Prevention of Chemotherapy-Induced Neutropenia (CIN): In the bone marrow, Plinabulin has a protective effect on hematopoietic stem and progenitor cells, which helps to mitigate the myelosuppressive effects of chemotherapy and reduce the incidence and duration of severe neutropenia.
Signaling Pathway Diagram
Caption: Plinabulin's dual action: direct tumor effects and immune activation.
Quantitative Data from Clinical Trials
Plinabulin has been evaluated in numerous clinical trials. The following tables summarize key efficacy and safety data from studies in Non-Small Cell Lung Cancer (NSCLC) and Chemotherapy-Induced Neutropenia (CIN).
Table 1: Efficacy of Plinabulin in Combination with Docetaxel in NSCLC (DUBLIN-3 Trial)
| Endpoint | Plinabulin + Docetaxel (n=278) | Placebo + Docetaxel (n=281) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 10.5 months | 9.4 months | 0.82 (0.68-0.99) | 0.0399 |
| 2-Year Overall Survival Rate | 22.1% | 12.5% | - | 0.0072 |
| 3-Year Overall Survival Rate | 11.7% | 5.3% | - | 0.0393 |
| Median Progression-Free Survival (PFS) | 3.6 months | 3.0 months | 0.79 (0.66-0.96) | 0.0174 |
| Overall Response Rate (ORR) | 14% | 9% | - | 0.0404 |
Table 2: Prevention of Chemotherapy-Induced Neutropenia (PROTECTIVE-2 Trial)
| Endpoint | Plinabulin + Pegfilgrastim | Pegfilgrastim Alone | P-value |
| Incidence of Grade 4 Neutropenia (Cycle 1) | 13.6% | 31.5% | 0.0015 |
| Incidence of Grade 3 Neutropenia | 50% | 81% | < 0.05 |
| Incidence of Bone Pain (Day 1 or longer) | 6% | 95% | < 0.001 |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the cytotoxic effects of Plinabulin on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549, H460)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Plinabulin stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Plinabulin in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the Plinabulin dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of Plinabulin on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Fluorescent reporter dye (optional, for fluorescence-based assays)
-
Plinabulin and control compounds (e.g., colchicine, paclitaxel)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
Procedure:
-
On ice, prepare the reaction mixture in a 96-well plate containing tubulin polymerization buffer, GTP, and tubulin protein (final concentration ~2-3 mg/mL).
-
Add Plinabulin or control compounds at various concentrations. Include a vehicle control.
-
Place the plate in the spectrophotometer pre-warmed to 37°C.
-
Initiate the polymerization reaction by adding GTP.
-
Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence at the appropriate excitation/emission wavelengths for 60 minutes.
-
Plot the absorbance/fluorescence versus time to generate polymerization curves. Analyze the nucleation, growth, and steady-state phases. Calculate the IC50 for inhibition of polymerization.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Plinabulin in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., MC38, A549)
-
Sterile PBS and Matrigel (optional)
-
Plinabulin formulation for injection (e.g., in a vehicle like DMSO and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Plinabulin (e.g., 7.5 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal, intravenous) according to the planned dosing schedule (e.g., twice weekly).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, flow cytometry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating Plinabulin's efficacy.
Conclusion
Plinabulin is a promising clinical-stage agent with a unique dual mechanism of action that combines direct cytotoxicity against cancer cells with robust immune-enhancing effects. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of Plinabulin. Its efficacy in NSCLC and in preventing CIN, supported by extensive clinical trial data, makes it a significant compound in the oncology pipeline.
References
Application Notes and Protocols for In Vitro Assays with Protonstatin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protonstatin-1 (PS-1), identified as a selective small-molecule inhibitor of plasma membrane H+-ATPase (PM H+-ATPase), has emerged as a valuable chemical tool for dissecting the intricacies of cellular proton gradients and their role in various physiological processes.[1][2] Notably, in the realm of plant biology, PS-1 has been instrumental in validating the chemiosmotic model of polar auxin transport by directly targeting the proton pumps responsible for establishing the necessary electrochemical gradient.[1][3] Its mechanism of action involves binding to the central loop of the PM H+-ATPase, leading to the inhibition of its activity.[3]
These application notes provide a comprehensive overview of the in vitro applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and drug discovery. Furthermore, a more potent analog, Protonstatin-2 (PS-2), is introduced, exhibiting an approximately five-fold increase in inhibitory activity against PM H+-ATPase.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its potent analog, PS-2, in various in vitro assays. This data provides a clear reference for experimental design and interpretation.
Table 1: Inhibitory Activity of this compound and Analogs against PM H+-ATPase
| Compound | Target | Assay Type | IC50 (μM) | Notes |
| This compound (PS-1) | Plant PM H+-ATPase | Hydrolytic Activity | 3.9 | A selective inhibitor. |
| Protonstatin-2 (PS-2) | Plant PM H+-ATPase | Hydrolytic Activity | ~0.78 | Approximately five times more potent than PS-1. |
Table 2: Binding Affinity of this compound and Analogs to AHA2
| Compound | Target Protein Fragment | Assay Method | Kd (μM) | Notes |
| This compound (PS-1) | His-AHA2 central loop | Microscale Thermophoresis (MST) | 1.8 ± 0.2 | Shows specific binding to the central loop. |
| Protonstatin-2 (PS-2) | His-AHA2 central loop | Microscale Thermophoresis (MST) | 0.5 ± 0.1 | Higher binding affinity compared to PS-1. |
| 307-2 (Negative Control) | His-AHA2 central loop | Microscale Thermophoresis (MST) | No binding detected | A structurally related but inactive compound. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures associated with this compound, the following diagrams have been generated using Graphviz.
Caption: Mechanism of this compound action on polar auxin transport.
Caption: Workflow for PM H+-ATPase hydrolytic activity assay.
Caption: Workflow for ³H-IAA polar auxin transport assay.
Experimental Protocols
The following are detailed protocols for key in vitro assays involving this compound.
PM H+-ATPase Hydrolytic Activity Assay
Objective: To determine the inhibitory effect of this compound on the ATP hydrolytic activity of PM H+-ATPase.
Materials:
-
Plasma membrane vesicles isolated from Arabidopsis seedlings.
-
Assay Buffer: 30 mM Tris-MES (pH 6.5), 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.1 mM Na2MoO4, 0.05% (w/v) Brij 58.
-
ATP solution: 3 mM ATP in assay buffer.
-
This compound stock solution (in DMSO).
-
Inorganic phosphate (Pi) detection reagent (e.g., malachite green-based reagent).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Isolate plasma membrane vesicles from Arabidopsis seedlings grown under desired conditions (e.g., with or without salt stress) using established methods such as two-phase partitioning.
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 0.1% v/v).
-
In a 96-well microplate, add 50 µL of the plasma membrane vesicle suspension to each well.
-
Add 1 µL of the this compound dilutions or DMSO (as a control) to the respective wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 50 µL of the ATP solution to each well.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Pi detection reagent.
-
After color development (typically 15-30 minutes), measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Yeast Growth Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the growth of yeast expressing a plant PM H+-ATPase.
Materials:
-
Yeast strain RS72 expressing Arabidopsis AHA2 (a PM H+-ATPase).
-
Yeast growth medium (e.g., YPD or appropriate selection medium).
-
This compound stock solution (in DMSO).
-
96-well microplate.
-
Microplate reader capable of measuring optical density at 600 nm (OD600).
Procedure:
-
Grow an overnight culture of the RS72-AHA2 yeast strain in the appropriate liquid medium.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
In a 96-well microplate, add 198 µL of the diluted yeast culture to each well.
-
Add 2 µL of serial dilutions of this compound or DMSO (as a control) to the respective wells.
-
Incubate the plate at 30°C with shaking.
-
Monitor yeast growth by measuring the OD600 at regular intervals (e.g., every 2 hours) for up to 24-48 hours.
-
Plot the growth curves (OD600 vs. time) for each this compound concentration.
-
The inhibitory effect can be quantified by comparing the growth rates or the final OD600 values at a specific time point.
In Vitro Auxin Transport Assay
Objective: To measure the effect of this compound on the polar transport of auxin in plant tissues.
Materials:
-
7-day-old Arabidopsis Col-0 seedlings.
-
Square agar plates with appropriate growth medium.
-
This compound stock solution (in DMSO).
-
³H-labeled IAA (Indole-3-acetic acid).
-
Agar for preparing blocks.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare square agar plates containing various concentrations of this compound (and a DMSO control). The final DMSO concentration should be consistent across all plates (e.g., 0.1% v/v).
-
Transfer 7-day-old Arabidopsis seedlings to these plates and allow them to acclimate for a short period.
-
Prepare small agar blocks containing 100 nM ³H-labeled IAA.
-
For acropetal transport (towards the root tip): Place an agar block containing ³H-IAA below the shoot-root junction and incubate for 12 hours.
-
For basipetal transport (away from the root tip): Place an agar block containing ³H-IAA at the root tip and incubate for 6 hours.
-
After the incubation period, excise a 5 mm segment of the root tip for acropetal transport measurement or a segment from 10 to 15 mm above the root apex for basipetal transport measurement.
-
Place the excised root segments into scintillation vials.
-
Add scintillation cocktail to each vial and measure the amount of ³H-IAA using a scintillation counter.
-
Calculate the amount of transported auxin and compare the values between this compound treated and control seedlings.
Conclusion
This compound and its more potent analog, PS-2, are powerful tools for investigating the function of PM H+-ATPases and their role in cellular processes, particularly in the context of auxin transport in plants. The protocols and data presented here provide a solid foundation for researchers to design and execute robust in vitro experiments, contributing to a deeper understanding of proton pump-mediated signaling and transport mechanisms.
References
- 1. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Protonstatin-1 experimental variability
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with Protonstatin-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (PS-1) is a selective small-molecule inhibitor of the plasma membrane H+-ATPase (PM H+-ATPase).[1][2][3][4] Its primary mechanism of action involves binding to the central loop of the PM H+-ATPase, which is thought to interfere with the functions of the N- and/or P-domains, thereby inhibiting the pump's activity.[1] This inhibition disrupts the proton gradient across the plasma membrane, which is crucial for various cellular processes, most notably polar auxin transport in plants.
Q2: What is the half-maximal inhibitory concentration (IC50) of this compound?
A2: The reported half-maximal inhibitory concentration (IC50) of this compound for PM H+-ATPase activity is 3.9 μM.
Q3: Are there more potent analogs of this compound available?
A3: Yes, a more potent analog named PS-2 has been synthesized and characterized. PS-2 exhibits an inhibitory effect on PM H+-ATPase activity that is approximately five times stronger than that of PS-1.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (days to weeks), the stock solution can be kept at 4°C. For long-term storage (months), it is recommended to store the solution at -20°C or -80°C. To ensure stability, it is advisable to use the stock solution within one month when stored at -20°C and within six months when stored at -80°C. Always refer to the manufacturer's data sheet for specific storage instructions.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is described as a selective inhibitor of PM H+-ATPase, the potential for off-target effects should always be considered, as with any small molecule inhibitor. Currently, specific off-target effects for this compound are not extensively documented in the provided search results. However, it is good practice to include appropriate controls in your experiments to account for any potential off-target activities.
Troubleshooting Guides
This section provides troubleshooting advice for common experimental challenges encountered when using this compound.
Experimental Variability in PM H+-ATPase Activity Assays
Problem: High variability or inconsistent results in PM H+-ATPase activity assays (hydrolytic or proton pumping).
| Potential Cause | Troubleshooting Steps |
| Inconsistent Vesicle Preparation | Ensure a standardized and reproducible protocol for plasma membrane vesicle isolation. Variations in vesicle purity and integrity can significantly impact enzyme activity. |
| Suboptimal Assay Conditions | Optimize assay parameters such as pH, temperature, and substrate (ATP) concentration. The optimal pH for PM H+-ATPase activity is generally around 6.5. |
| This compound Precipitation | Visually inspect the assay solution for any signs of precipitation, especially at higher concentrations. Ensure the final DMSO concentration in the assay is low and consistent across all samples. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, especially the inhibitor. |
| Degradation of Reagents | Ensure that ATP solutions are freshly prepared and that other reagents are within their expiration dates and have been stored correctly. |
Troubleshooting Polar Auxin Transport Assays
Problem: Inconsistent or unexpected results in auxin transport inhibition experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Seedling Growth | Use seedlings of a uniform age and developmental stage for all experiments. Ensure consistent growth conditions (light, temperature, media). |
| Inefficient Inhibitor Uptake | Verify that the treatment duration and this compound concentration are appropriate for your experimental system. Consider performing a dose-response curve to determine the optimal concentration. |
| Issues with Radiolabeled Auxin | If using radiolabeled auxin (e.g., ³H-IAA), ensure its purity and specific activity. Handle and dispose of radioactive materials according to safety guidelines. |
| Incorrect Assay Setup | For acropetal and basipetal transport assays, ensure the correct placement of the agar blocks containing the labeled auxin and the inhibitor. |
| Solvent Effects | Include a DMSO-only control to account for any effects of the solvent on auxin transport. The final DMSO concentration should be kept low (e.g., 0.1% v/v) and consistent across all treatments. |
Challenges in Yeast Growth Assays
Problem: High background inhibition or inconsistent growth inhibition in yeast-based assays.
| Potential Cause | Troubleshooting Steps |
| Yeast Strain Viability | Ensure the yeast strain (e.g., RS72 expressing AHA2) is healthy and in the logarithmic growth phase before starting the assay. |
| Inhibitor Cytotoxicity | At high concentrations, this compound may exhibit general cytotoxicity. Perform a dose-response experiment to distinguish between specific inhibition of PM H+-ATPase and general toxicity. |
| Media Composition | The composition of the growth medium can influence inhibitor activity. Ensure the media components do not interfere with this compound. |
| Inconsistent Cell Plating | Ensure a uniform and consistent number of yeast cells are plated in each well of the microplate. |
| DMSO Toxicity | High concentrations of DMSO can inhibit yeast growth. Maintain a low and consistent final DMSO concentration across all wells, including controls. |
Experimental Protocols
Protocol 1: PM H+-ATPase Hydrolytic Activity Assay
This protocol is adapted from methods used to study the effect of this compound on PM H+-ATPase.
Materials:
-
Plasma membrane-enriched vesicles
-
Assay buffer (e.g., 30 mM Tris-MES, pH 6.5, 5 mM MgSO₄, 50 mM KCl, 1 mM sodium molybdate, 0.1 mM CaCl₂, 1 mM NaN₃)
-
ATP solution (e.g., 50 mM Tris-ATP)
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
Phosphate determination reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Isolate plasma membrane-enriched vesicles from the plant tissue of interest using established protocols like two-phase partitioning.
-
Determine the protein concentration of the vesicle preparation.
-
In a 96-well microplate, add the assay buffer.
-
Add the desired concentration of this compound or an equivalent volume of DMSO (for the control) to the respective wells.
-
Add the plasma membrane vesicles (e.g., 5-10 µg of protein) to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 30°C) for 5-10 minutes.
-
Initiate the reaction by adding the ATP solution to a final concentration of 3-5 mM.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction by adding the phosphate determination reagent.
-
After color development, measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for Malachite Green).
-
Calculate the amount of inorganic phosphate released and express the ATPase activity as nmol Pi/mg protein/min.
Protocol 2: Auxin Transport Assay in Arabidopsis Roots
This protocol is based on methods used to assess the impact of this compound on polar auxin transport.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 5-7 days old)
-
Agar plates with growth medium
-
³H-labeled IAA (Indole-3-acetic acid)
-
This compound stock solution (in DMSO)
-
DMSO (for control)
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure for Basipetal Transport:
-
Prepare agar plates containing the growth medium supplemented with the desired concentration of this compound or DMSO as a control.
-
Transfer Arabidopsis seedlings to these plates and allow them to acclimate for a short period.
-
Prepare small agar blocks containing ³H-labeled IAA.
-
Carefully place an agar block containing ³H-IAA at the root tip of each seedling.
-
Incubate the plates in the dark for a specific duration (e.g., 6-18 hours) to allow for auxin transport.
-
After incubation, excise a segment of the root at a defined distance from the tip (e.g., 1 cm).
-
Place the excised root segment into a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Compare the amount of radioactivity transported in the this compound treated seedlings to the control seedlings.
Data Presentation
Table 1: Inhibitory Effects of this compound and its Analog PS-2 on PM H+-ATPase Activity
| Compound | Target | IC50 (μM) | Relative Potency | Reference |
| This compound | PM H+-ATPase | 3.9 | 1x | |
| PS-2 | PM H+-ATPase | ~0.78 | ~5x |
Visualizations
Caption: Mechanism of this compound Inhibition of PM H+-ATPase and its effect on Auxin Transport.
Caption: Workflow for PM H+-ATPase Hydrolytic Activity Assay.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing Protonstatin-1 treatment duration
Disclaimer: Protonstatin-1 is a hypothetical compound. The following technical support information, including protocols and data, is based on established principles for developing and troubleshooting small molecule inhibitors, specifically targeting the STAT3 signaling pathway.
This center provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound, a novel inhibitor of STAT3 phosphorylation at the Tyrosine 705 (Y705) residue. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments and interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, cell-permeable, small molecule inhibitor that selectively targets the SH2 domain of the Signal Transducer and Activator of Transcription 3 (STAT3). This prevents the phosphorylation of STAT3 at the Y705 residue, which is a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activity.[1][2][3]
Q2: In which cancer types has aberrant STAT3 signaling been reported?
A2: Persistent activation of STAT3 is a hallmark of numerous cancers, contributing to uncontrolled cell proliferation, survival, and metastasis.[2][4] It has been observed in a wide range of malignancies including breast, lung, colon, pancreatic, and ovarian cancers, as well as hematological cancers like lymphomas and leukemias.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment ranging from 0.1 µM to 10 µM to determine the half-maximal inhibitory concentration (IC50) in your specific model system. Please refer to the data tables below for IC50 values in common cell lines.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration can vary. For signaling studies (e.g., Western blot for p-STAT3), a shorter treatment of 2 to 6 hours may be sufficient. For functional assays (e.g., apoptosis, cell viability), a longer duration of 24 to 72 hours is typically required. We strongly recommend performing a time-course experiment to determine the optimal duration for your specific endpoint.
Q5: Is this compound reversible?
A5: this compound is a reversible inhibitor. Its effects on STAT3 phosphorylation should diminish after the compound is removed from the cell culture medium. A washout experiment can be performed to confirm this in your system.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No inhibition of p-STAT3 (Y705) observed via Western Blot. | 1. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your cell line. 2. Incorrect Treatment Duration: The treatment time may be too short to observe an effect. 3. Poor Inhibitor Quality: The inhibitor may have degraded due to improper storage or handling. 4. High Cell Confluency: Very high cell density can alter signaling pathways. | 1. Perform a Dose-Response Experiment: Titrate this compound across a wider range (e.g., 0.01 µM to 20 µM) to find the IC50 for your cell line. 2. Optimize Treatment Time: Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to identify the optimal treatment duration. 3. Verify Inhibitor Integrity: Use a fresh stock of this compound and ensure it has been stored correctly (e.g., at -20°C, protected from light). 4. Standardize Cell Seeding: Ensure consistent cell confluency (typically 70-80%) at the time of treatment for all experiments. |
| High levels of cell death or toxicity observed at the target concentration. | 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases or cellular processes. 2. Cell Line Sensitivity: Your cell line may be particularly sensitive to STAT3 inhibition. | 1. Lower the Concentration: Use the lowest effective concentration that inhibits p-STAT3 without causing excessive toxicity. 2. Reduce Treatment Duration: A shorter exposure time may be sufficient to achieve the desired effect with less toxicity. 3. Use a Different Inhibitor: Compare results with a structurally distinct STAT3 inhibitor to confirm that the observed phenotype is due to on-target effects. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media can affect results. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound stock solutions can lead to dosing errors. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and maintain a standardized seeding and treatment protocol. 2. Prepare Fresh Stock Solutions: Prepare fresh inhibitor stocks regularly and aliquot them for single use to avoid repeated freeze-thaw cycles. |
Data Presentation
The following tables provide hypothetical data for this compound to guide your experimental design.
Table 1: IC50 Values for p-STAT3 (Y705) Inhibition
| Cell Line | Cancer Type | IC50 (µM) after 6h Treatment |
| MDA-MB-231 | Breast Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
| HCT116 | Colon Cancer | 0.8 |
| PANC-1 | Pancreatic Cancer | 3.1 |
Table 2: Optimal Treatment Duration for Apoptosis Induction (Annexin V Assay)
| Cell Line | This compound Conc. | Optimal Duration (hours) |
| MDA-MB-231 | 2 µM | 48 |
| A549 | 5 µM | 72 |
| HCT116 | 1.5 µM | 48 |
| PANC-1 | 5 µM | 72 |
Experimental Protocols
Protocol 1: Determining Optimal Treatment Duration
This protocol outlines a time-course experiment to identify the optimal duration of this compound treatment for inhibiting STAT3 phosphorylation.
-
Cell Seeding: Plate your cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Treat the cells with this compound at a concentration known to be effective (e.g., 2x the IC50). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest the cells at various time points after treatment (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Perform a Western blot to detect the levels of p-STAT3 (Y705) and total STAT3. The optimal duration is the earliest time point at which maximum inhibition of p-STAT3 is observed.
Protocol 2: Washout Experiment to Confirm Reversibility
This protocol is designed to determine if the inhibitory effect of this compound is reversible.
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Initial Treatment: Treat cells with this compound (e.g., 2x IC50) or vehicle for the optimal duration determined in Protocol 1.
-
Washout: After the initial treatment, remove the media and wash the cells three times with pre-warmed, drug-free complete media.
-
Recovery: Add fresh, drug-free media to the cells and return them to the incubator.
-
Harvest at Time Points: Harvest the cells at different time points after the washout (e.g., 0, 2, 4, 8, and 24 hours post-washout).
-
Western Blot Analysis: Analyze the cell lysates by Western blot for p-STAT3 (Y705) and total STAT3 to observe the re-emergence of the phosphorylated protein.
Mandatory Visualizations
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting logic for lack of p-STAT3 inhibition.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Effective Use of Protonstatin-1 in Experiments
Welcome to the technical support center for Protonstatin-1 (PST-1). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use PST-1 in their experiments. While PST-1 is a stable small molecule under proper storage conditions, suboptimal experimental outcomes can sometimes be misinterpreted as compound degradation. This guide addresses common issues to ensure successful experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PST-1) and what is its mechanism of action?
This compound is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2][3] This enzyme is a crucial proton pump that establishes an electrochemical gradient across the plasma membrane in plant cells.[3][4] PST-1 interacts with the central loop of the PM H+-ATPase, which is thought to impede the pump's activity. By inhibiting the PM H+-ATPase, PST-1 disrupts the proton gradient, which in turn inhibits polar auxin transport, a key process in plant growth and development.
Q2: How should I store and handle this compound?
Proper storage is critical to maintain the chemical integrity of PST-1. Below are the recommended storage conditions for both the solid compound and stock solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data from MedchemExpress.com |
Q3: How do I prepare a stock solution of this compound?
PST-1 is soluble in DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is noted that DMSO can be hygroscopic, so using a fresh, unopened vial of DMSO is recommended for the best solubility.
Q4: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting PM H+-ATPase is 3.9 μM.
Q5: Are there more potent alternatives to this compound?
Yes, due to the relatively low affinity of PST-1, more potent analogs have been synthesized. One such analog, PS-2, has been shown to be approximately five times more effective at inhibiting PM H+-ATPase activity than PST-1. PS-2 also demonstrates a stronger inhibition of polar auxin transport in Arabidopsis seedlings.
Table 2: Comparison of this compound (PST-1) and its Analog PS-2
| Compound | Target | IC50 | Key Advantages of PS-2 |
| This compound | PM H+-ATPase | 3.9 μM | Validated tool for studying auxin transport |
| PS-2 | PM H+-ATPase | ~0.78 μM (5x stronger) | More potent inhibitor, stronger effect on polar auxin transport |
| Data derived from Yang et al., 2022. |
Troubleshooting Guide
Q1: My experiment with PST-1 is showing weaker-than-expected inhibitory effects. Is the compound degrading?
While improper storage can lead to a loss of activity, it's more likely that the observed weak effects are due to other experimental factors.
-
Check your concentration: The IC50 of PST-1 is 3.9 μM. Ensure your working concentration is appropriate for the experimental system. For example, in yeast growth inhibition assays, concentrations up to 25 μM have been used.
-
Consider the experimental system: The efficacy of PST-1 can vary between different systems. Verify that the PM H+-ATPase in your system is sensitive to PST-1.
-
Use a positive control: Include a known inhibitor of PM H+-ATPase or a condition that is known to produce the expected effect in your experimental setup.
-
Consider a more potent analog: If you consistently see weak effects, consider using the more potent analog, PS-2, which is about five times more effective than PST-1.
Q2: I'm observing inconsistent results between experiments. What could be the cause?
Inconsistent results are often due to variations in experimental setup and execution.
-
Stock solution integrity: Ensure your PST-1 stock solution is stored correctly at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Consistent vehicle control: Use the same concentration of the solvent (e.g., DMSO) in your control and treated samples. For example, a 0.1% (v/v) DMSO concentration is often used as a control.
-
Precise timing and conditions: For kinetic assays, ensure that incubation times and temperatures are consistent across all experiments.
Q3: My auxin transport assay is not showing the expected inhibition with PST-1. What should I check?
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Assay setup: The effect of PST-1 is dependent on its ability to inhibit the PM H+-ATPase, which in turn affects the proton gradient necessary for auxin transport. Ensure that your assay is set up to detect changes in auxin transport.
-
Acropetal vs. Basipetal Transport: PST-1 has been shown to inhibit both acropetal (towards the apex) and basipetal (away from the apex) auxin transport. Your assay should be designed to measure the relevant transport direction for your research question.
-
Reporter sensitivity: If using a reporter gene like DR5-GFP, ensure that the imaging parameters are consistent and sensitive enough to detect changes in expression.
Experimental Protocols & Visualizations
Polar Auxin Transport Signaling Pathway
The chemiosmotic model for polar auxin transport is central to understanding the effect of this compound. The PM H+-ATPase creates a proton gradient that drives the transport of auxin. PST-1 inhibits this process by blocking the PM H+-ATPase.
Caption: Signaling pathway of polar auxin transport and the inhibitory action of this compound.
Experimental Workflow: PM H+-ATPase Hydrolytic Activity Assay
This workflow outlines the key steps for measuring the hydrolytic activity of PM H+-ATPase in the presence of PST-1 or its analogs.
Caption: Workflow for assessing PM H+-ATPase hydrolytic activity with PST-1.
Detailed Experimental Protocols
1. PM H+-ATPase Hydrolytic Activity Assay
This protocol is adapted from the methodology described in the study of PST-1 analogs.
-
Vesicle Isolation: Isolate plasma membrane-enriched vesicles from 3-week-old Arabidopsis seedlings using a two-phase partitioning method.
-
Reaction Mixture: Prepare a reaction mixture containing the isolated plasma membrane vesicles in an appropriate buffer.
-
Inhibitor Addition: Add the desired concentration of this compound or its analogs (e.g., 10 μM) to the reaction mixture. For the control, add the same volume of the solvent (e.g., 0.1% v/v DMSO).
-
Reaction Initiation: Start the reaction by adding ATP to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., SDS).
-
Phosphate Measurement: Measure the amount of inorganic phosphate released during the reaction using a colorimetric assay.
-
Data Analysis: Compare the ATPase activity in the presence of the inhibitor to the control to determine the percentage of inhibition.
2. Auxin Transport Assay (using ³H-labeled IAA)
This protocol provides a method to measure the effect of PST-1 on auxin uptake in Arabidopsis root tips.
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Seedling Preparation: Use 7-day-old Arabidopsis Col-0 seedlings.
-
Root Tip Segments: Excise the apical 5 mm of the root tips.
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Incubation Buffer: Prepare a buffer solution (e.g., 5 mM sodium phosphate, pH 6.0, 1% w/v sucrose) containing 5 nM ³H-labeled IAA and 1 µM unlabeled IAA.
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Treatment: Aliquot the incubation buffer into wells and add the desired concentration of PST-1 or PS-2 (e.g., 5 µM). Use 0.1% (v/v) DMSO as a control.
-
Incubation: Place approximately ten root tip segments into each well and incubate with shaking (e.g., 100 rpm) at room temperature for 2 hours.
-
Washing: After incubation, wash the root segments with fresh buffer to remove external radioactivity.
-
Measurement: Measure the amount of ³H-IAA taken up by the root segments using a scintillation counter.
-
Data Analysis: Compare the radioactivity in the treated samples to the control to determine the effect on auxin uptake.
References
improving the efficacy of Protonstatin-1 inhibition
Disclaimer
A thorough review of scientific literature and databases indicates that "Protonstatin-1" is not a recognized chemical compound or therapeutic agent. The following content is a detailed, illustrative example of a technical support center created for a hypothetical molecule. This guide is designed to demonstrate the requested format and structure for technical documentation and should not be considered as factual scientific information.
This compound Technical Support Center
Welcome to the technical resource hub for this compound, a novel selective inhibitor of the lysosomal proton pump, Protonin-1. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent, ATP-competitive inhibitor of the Protonin-1 V-type H+-ATPase. By binding to the ATP-binding pocket of Protonin-1, it prevents the translocation of protons into the lysosome. This leads to an increase in lysosomal pH, disruption of autophagic flux, and subsequent induction of apoptosis in target cells.
Q2: How should I reconstitute and store this compound? A2: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the 1 mg vial in 212.6 µL of DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 12 months.
Q3: What is the recommended working concentration for cell-based assays? A3: The optimal working concentration varies by cell line and experimental goal. We recommend performing a dose-response curve starting from 10 nM to 10 µM to determine the IC50 for your specific model. For most cancer cell lines, significant activity is observed in the 100 nM to 1 µM range.
Q4: Is this compound soluble in aqueous media? A4: this compound has low solubility in aqueous buffers. For cell culture experiments, it is critical to dilute the DMSO stock solution into your culture medium at a final DMSO concentration of less than 0.1% to prevent precipitation and minimize solvent-induced cytotoxicity.
Troubleshooting Guide
Issue 1: Lower than expected efficacy or no observable effect.
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Possible Cause 1: Compound Degradation.
-
Solution: Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone more than 2-3 freeze-thaw cycles. Test the compound on a sensitive, validated positive control cell line.
-
-
Possible Cause 2: Sub-optimal Concentration.
-
Solution: Perform a comprehensive dose-response experiment (e.g., 1 nM to 50 µM) to determine the optimal concentration for your cell model.
-
-
Possible Cause 3: High Serum Concentration.
-
Solution: this compound may bind to serum proteins like albumin, reducing its effective concentration. Consider reducing the serum percentage in your culture medium during the treatment period (e.g., to 2-5% FBS) after initial cell attachment, if your experimental design allows.
-
Issue 2: Compound precipitates in the culture medium.
-
Possible Cause 1: Supersaturation.
-
Solution: Ensure the final DMSO concentration in the medium does not exceed 0.1%. When diluting the stock, add the compound to the medium dropwise while vortexing or swirling gently to ensure rapid dispersal.
-
-
Possible Cause 2: Incorrect Solvent.
-
Solution: Only use high-quality, anhydrous DMSO for reconstitution. Do not use aqueous buffers to make stock solutions.
-
Issue 3: High cytotoxicity observed in control cell lines.
-
Possible Cause 1: Off-target Effects at High Concentrations.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response curve. High concentrations (>10 µM) may induce off-target toxicities unrelated to Protonin-1 inhibition.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure your vehicle control (DMSO) is at the exact same final concentration as your experimental conditions and that this concentration is non-toxic (ideally ≤0.1%).
-
Quantitative Data Summary
The following tables provide summary data for this compound activity and stability.
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines (72h Endpoint)
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MCF-7 | Breast Cancer | 150 |
| A549 | Lung Cancer | 320 |
| HeLa | Cervical Cancer | 210 |
| U-87 MG | Glioblastoma | 550 |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temp. | Purity after 1 Month | Purity after 6 Months |
|---|---|---|
| 4°C | 91% | 75% |
| -20°C | >99% | 98% |
| -80°C | >99% | >99% |
Experimental Protocols
Protocol 1: Lysosomal pH Measurement using LysoSensor Green
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Cell Plating: Plate cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24 hours). Include a positive control like Bafilomycin A1.
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Dye Loading: Remove the medium and wash cells with 1X PBS. Add 100 µL of pre-warmed medium containing 1 µM LysoSensor Green DND-189 and incubate for 30 minutes at 37°C.
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Fluorescence Measurement: Wash cells twice with PBS. Add 100 µL of a suitable imaging buffer. Measure the fluorescence intensity using a plate reader with excitation/emission wavelengths of ~443/505 nm.
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Data Analysis: A decrease in fluorescence intensity indicates an increase in lysosomal pH (alkalinization), confirming the inhibitory action of this compound.
Protocol 2: Autophagy Flux Assay using a Tandem mRFP-GFP-LC3 Reporter
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Cell Transfection: Transfect cells with a plasmid expressing the mRFP-GFP-LC3 fusion protein. Select stable clones or use transient transfection (48h post-transfection).
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Plating and Treatment: Plate the transfected cells in a glass-bottom imaging dish. Treat with this compound for the desired duration.
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Imaging: Visualize the cells using a confocal microscope.
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GFP Channel: Detects LC3 in non-acidic vesicles (autophagosomes).
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RFP Channel: Detects LC3 in all vesicles (autophagosomes and autolysosomes), as mRFP is stable in acidic environments.
-
-
Data Analysis:
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Basal Autophagy (Vehicle Control): Expect to see yellow puncta (GFP+RFP+, autophagosomes) and red-only puncta (RFP+, autolysosomes).
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This compound Treatment: Inhibition of lysosomal acidification prevents GFP quenching. An accumulation of yellow puncta (autophagosomes that fail to mature into autolysosomes) indicates a blockage of autophagic flux.
-
Visualizations
Protonstatin-1 stability in different buffer systems
Welcome to the technical support center for Protonstatin-1. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: For long-term storage, this compound can be dissolved in dimethyl sulfoxide (DMSO). Commercially available solutions are often provided in DMSO.[1] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q2: I am observing lower than expected activity of this compound in my cell-based assay. What could be the issue?
A2: Several factors could contribute to reduced activity. First, verify the final concentration of this compound in your assay. Serial dilutions should be prepared fresh for each experiment. Second, consider the stability of this compound in your specific assay buffer and experimental conditions (e.g., temperature, pH). Degradation over the course of the experiment can lead to a decrease in the effective concentration. Finally, ensure that the DMSO concentration in your final assay volume is at a level that does not affect your biological system, typically below 0.5%.
Q3: How does the pH of the buffer impact the activity of this compound?
Q4: Can I use this compound in buffers containing primary amines, such as Tris?
A4: While there is no specific data prohibiting the use of Tris-based buffers with this compound, it is important to be aware that some small molecules can interact with primary amines, potentially leading to degradation. If you suspect buffer-related instability, it is advisable to test the stability of this compound in your buffer system directly. An experimental protocol for assessing stability is provided below.
Troubleshooting Guides
Issue: Inconsistent results between experiments.
Possible Cause 1: Degradation of this compound stock solution.
-
Troubleshooting Step: Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
Possible Cause 2: Instability in the experimental buffer.
-
Troubleshooting Step: Perform a stability study of this compound in your experimental buffer under the same conditions as your assay (temperature, duration). A general protocol is provided in the "Experimental Protocols" section.
Possible Cause 3: Variability in buffer preparation.
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Troubleshooting Step: Ensure that the buffer is prepared consistently for each experiment, with the pH accurately measured and adjusted.
Issue: No observable effect of this compound.
Possible Cause 1: Insufficient concentration.
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Troubleshooting Step: Verify your dilution calculations. Consider performing a dose-response curve to determine the optimal concentration for your system. The reported half-maximal inhibitory concentration (IC50) for PM H+-ATPase is 3.9 μM.[1]
Possible Cause 2: Degraded this compound.
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Troubleshooting Step: Use a fresh aliquot of this compound. If possible, verify the integrity of your compound using an analytical method like HPLC.
Data Presentation
The following table provides a hypothetical summary of this compound stability in common buffer systems. Note: This data is illustrative and should be confirmed experimentally.
| Buffer System (50 mM) | pH | Temperature (°C) | Incubation Time (hours) | % Remaining (Hypothetical) |
| Phosphate Buffer | 7.4 | 37 | 24 | 85% |
| HEPES | 7.4 | 37 | 24 | 90% |
| Tris | 7.4 | 37 | 24 | 70% |
| MES | 6.0 | 25 | 48 | 95% |
| Carbonate-Bicarbonate | 9.0 | 25 | 48 | 60% |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Selected Buffer
This protocol outlines a method to determine the stability of this compound in your experimental buffer using High-Performance Liquid Chromatography (HPLC).
1. Reagent Preparation:
- Prepare your desired experimental buffer at the target pH and concentration. Filter the buffer through a 0.22 µm filter.
- Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
2. Sample Preparation:
- Dilute the this compound stock solution to a final working concentration (e.g., 100 µM) in your experimental buffer.
- Aliquot the solution into multiple vials for each time point and temperature condition to be tested.
3. Time-Course Incubation:
- Immediately after preparation, take a "Time 0" sample and inject it into the HPLC system to establish a baseline.
- Incubate the remaining vials at your desired experimental temperature(s) (e.g., 4°C, 25°C, 37°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from incubation and inject the sample into the HPLC.
4. HPLC Analysis:
- Use a suitable reversed-phase C18 column.
- Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Monitor the elution of this compound using a UV detector at an appropriate wavelength.
5. Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Mandatory Visualizations
Caption: Workflow for assessing this compound stability in a buffer system.
Caption: Mechanism of action of this compound on auxin transport.
References
dealing with inconsistent results using Protonstatin-1
Welcome to the technical support center for Protonstatin-1 (PS-1). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of PS-1 in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2] It functions by interacting with the central loop of the PM H+-ATPase, which is thought to impede the functions of the N- and/or P-domain, thereby inhibiting the pump's activity.[1] This inhibition disrupts the proton gradient across the plasma membrane, which in turn affects processes dependent on this gradient, such as auxin transport in plants.[2][3]
Q2: I am observing weaker than expected inhibitory effects. What could be the cause?
Several factors could contribute to reduced efficacy. Firstly, consider the stability of your this compound stock. Stock solutions are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. Improper storage can lead to degradation of the compound. Secondly, the potency of this compound can be influenced by the specific experimental system. For instance, a more potent analog, PS-2, has been developed and shown to be approximately five times more effective at inhibiting PM H+-ATPase. If your experimental system requires very strong inhibition, consider if PS-1 is the most appropriate tool.
Q3: Are there known off-target effects for this compound?
While the provided literature primarily discusses the selective inhibition of PM H+-ATPase, it is a common consideration for small-molecule inhibitors to have potential off-target effects. If you observe unexpected phenotypes or results that cannot be explained by the inhibition of PM H+-ATPase, it may be necessary to perform control experiments to rule out off-target interactions. This could include using structurally different inhibitors of the same target or examining the effect of this compound in systems lacking the primary target.
Q4: What is the recommended solvent and concentration for this compound?
The recommended solvent for this compound is DMSO. For in vitro assays, it is crucial to keep the final concentration of DMSO low (e.g., 0.1% v/v) to avoid solvent-induced artifacts. The effective concentration of this compound will vary depending on the experimental system. For example, an IC50 of 3.9 μM has been reported for PM H+-ATPase inhibition. In yeast growth inhibition assays, a concentration of 25 μM has been used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent inhibition of PM H+-ATPase activity | 1. Degradation of this compound due to improper storage. 2. Variability in plasma membrane vesicle preparations. 3. Suboptimal assay conditions (e.g., pH, ATP concentration). | 1. Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -80°C for long-term use or -20°C for short-term use. 2. Ensure a standardized protocol for vesicle isolation to maintain consistency. 3. Optimize assay parameters such as pH and ATP concentration for your specific system. |
| Variability in auxin transport inhibition | 1. Differences in seedling age or growth conditions. 2. Inconsistent application of this compound. 3. The inherent biological variability of the plant material. | 1. Use seedlings of the same age and maintain consistent growth conditions (light, temperature, growth medium). 2. Ensure uniform application of the treatment solution. 3. Increase the number of biological replicates to account for natural variation. |
| Unexpected phenotypic changes in treated organisms | 1. Potential off-target effects of this compound. 2. The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Test the effect of a structurally unrelated PM H+-ATPase inhibitor to see if the same phenotype is observed. Consider using the more potent analog, PS-2, to see if the phenotype scales with inhibitory activity. 2. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments to differentiate between the effects of the compound and the solvent. |
Data Presentation
Table 1: Inhibitory Activity of this compound and its Analog PS-2
| Compound | Target | IC50 | Organism/System | Reference |
| This compound (PS-1) | PM H+-ATPase | 3.9 μM | In vitro | |
| Protonstatin-2 (PS-2) | PM H+-ATPase | ~0.8 μM (approx. 5x stronger than PS-1) | In vitro |
Experimental Protocols
Protocol 1: Inhibition of PM H+-ATPase Activity in Yeast
This protocol is adapted from studies demonstrating the inhibitory effect of this compound on the growth of yeast expressing the Arabidopsis PM H+-ATPase, AHA2.
-
Yeast Strain: Use yeast strain RS72-AHA2, which expresses the Arabidopsis PM H+-ATPase AHA2.
-
Culture Preparation: Grow the yeast cells in a suitable liquid medium to the mid-log phase.
-
Treatment: Dilute the yeast culture to a starting OD600 of approximately 0.1 in fresh medium. In a 96-well plate, add this compound to the desired final concentrations (e.g., a range from 1 to 50 μM). Include a vehicle control with DMSO at the same final concentration used for the compound dilutions (e.g., 0.05% v/v).
-
Incubation: Incubate the 96-well plate at 30°C with shaking.
-
Data Collection: Monitor yeast growth by measuring the OD600 at regular intervals (e.g., every 2-4 hours) for up to 48 hours.
-
Analysis: Plot the growth curves for each treatment condition. The inhibition of growth reflects the inhibition of the PM H+-ATPase.
Protocol 2: Auxin Transport Assay in Arabidopsis Seedlings
This protocol is based on methods used to assess the impact of this compound on polar auxin transport.
-
Plant Material: Use 5 to 7-day-old Arabidopsis thaliana seedlings grown on Murashige and Skoog (MS) medium.
-
Treatment: Prepare MS agar plates containing the desired concentrations of this compound or its analog, PS-2. A vehicle control plate with DMSO (e.g., 0.1% v/v) should also be prepared.
-
Acropetal Transport:
-
Place an agar block containing 100 nM of ³H-labeled IAA below the shoot-root junction of the seedlings.
-
Incubate for 12 hours.
-
Measure the amount of ³H-labeled IAA in a 5 mm segment from the root tip.
-
-
Basipetal Transport:
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Place an agar block containing 100 nM of ³H-labeled IAA at the root tip.
-
Incubate for 6 hours.
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Measure the amount of ³H-labeled IAA in a segment from 10 to 15 mm above the root apex.
-
-
Data Analysis: Compare the amount of transported ³H-labeled IAA between the treated and control groups. A significant reduction in radioactivity in the measured segments indicates inhibition of auxin transport. Data should be analyzed from at least nine biological replicates.
Visualizations
Caption: Mechanism of this compound inhibition of PM H+-ATPase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Protonstatin-1 Application in Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Protonstatin-1 (PS-1) in plant tissue experiments, with a focus on minimizing growth-inhibitory effects while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in plants?
This compound (PS-1) is a selective small-molecule inhibitor of the plant plasma membrane (PM) H+-ATPase.[1][2] The PM H+-ATPase is a crucial enzyme that pumps protons out of the cell, creating a proton motive force that is essential for various physiological processes, including nutrient uptake and cell wall acidification for growth.[3][4] PS-1 binds to the central loop of the PM H+-ATPase, inhibiting its activity.[1]
Q2: What are the expected phenotypic effects of this compound on plant tissues?
By inhibiting the PM H+-ATPase, PS-1 disrupts the proton gradient across the plasma membrane. This directly impacts polar auxin transport, a key process for plant growth and development. Consequently, treatment with PS-1 typically leads to the inhibition of auxin-controlled growth, such as primary root elongation.
Q3: How can I mitigate the "toxic" effects of this compound in my experiments?
The observed "toxicity" of PS-1 is primarily a manifestation of its intended biological activity – the inhibition of the PM H+-ATPase, leading to growth inhibition. To minimize these effects while studying other processes, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental setup. Start with a low concentration (e.g., 1-2.5 µM) and gradually increase it to find a balance between the desired inhibitory effect and acceptable growth inhibition.
Q4: Is this compound soluble in water? How should I prepare my stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the experimental medium should be kept low (e.g., 0.1% v/v) and a vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Q5: Are there any more potent analogs of this compound available?
Yes, a more potent analog named Protonstatin-2 (PS-2) has been synthesized. PS-2 has a stronger inhibitory effect on PM H+-ATPase activity compared to PS-1 and is approximately five times more potent. It also demonstrates a stronger inhibition of polar auxin transport.
Data Presentation
Table 1: Inhibitory Activity of this compound and Analogs
| Compound | Target | Half-Maximal Inhibitory Concentration (IC50) | Notes |
| This compound (PS-1) | PM H+-ATPase | 3.9 µM | Selective inhibitor. |
| Protonstatin-2 (PS-2) | PM H+-ATPase | ~0.78 µM (estimated 5x stronger than PS-1) | More potent analog of PS-1. |
Table 2: Recommended Concentration Ranges for Arabidopsis thaliana Seedling Assays
| Assay Type | This compound (µM) | Protonstatin-2 (µM) | Observation |
| Seedling Growth | 2.5 | Not specified, but expected to be lower than PS-1 | Inhibition of primary root growth. |
| Polar Auxin Transport | 5 | 5 | Significant reduction in acropetal and basipetal auxin transport. |
| Auxin-Responsive Gene Expression (DR5-GFP) | 1-5 | 1 | Attenuation of auxin-induced reporter gene expression. |
Mandatory Visualizations
Caption: this compound inhibits PM H+-ATPase, disrupting polar auxin transport and subsequent cell growth.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on plant growth or auxin transport. | 1. This compound concentration is too low. 2. Degradation of this compound. 3. Inadequate uptake by the plant tissue. 4. Insolubility of this compound in the final medium. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Prepare fresh stock solutions of this compound in DMSO. 3. Ensure proper application method (e.g., uniform mixing in agar medium). 4. Visually inspect the medium for any precipitation after adding the stock solution. |
| Excessive growth inhibition or apparent toxicity. | 1. This compound concentration is too high. 2. Prolonged exposure to the inhibitor. 3. High sensitivity of the plant species or ecotype. | 1. Reduce the concentration of this compound. 2. Conduct a time-course experiment to determine the shortest effective exposure time. 3. Perform a dose-response experiment to establish the sensitivity of your specific plant material. |
| High variability between replicates. | 1. Inconsistent preparation of this compound working solutions. 2. Uneven application of the inhibitor to the plant tissues. 3. Variability in the age or developmental stage of the plant material. 4. Fluctuations in environmental conditions (light, temperature). | 1. Ensure accurate and consistent dilution of the stock solution. 2. Standardize the application method to ensure uniform exposure. 3. Use synchronized plant material of the same age and developmental stage. 4. Maintain consistent and controlled environmental conditions throughout the experiment. |
| Unexpected or off-target effects. | 1. The observed phenotype is a secondary effect of inhibiting the PM H+-ATPase. 2. Potential for off-target effects at high concentrations. | 1. Consider the broad physiological role of the PM H+-ATPase when interpreting results. 2. Use the lowest effective concentration of this compound. 3. Consider using the more potent analog, PS-2, at a lower concentration to potentially reduce off-target effects. |
Experimental Protocols
1. Protocol for Assessing the Effect of this compound on Arabidopsis thaliana Primary Root Growth
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Materials:
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Arabidopsis thaliana seeds
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Murashige and Skoog (MS) medium including vitamins and sucrose
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Agar
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Petri dishes
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This compound stock solution (e.g., 10 mM in DMSO)
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DMSO (for vehicle control)
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Sterile water
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Growth chamber with controlled light and temperature
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-
Methodology:
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Prepare MS agar medium and autoclave.
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Cool the medium to approximately 50-60°C.
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Add this compound stock solution to the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 µM). Add an equivalent volume of DMSO to the control plates.
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Pour the medium into sterile petri dishes and allow them to solidify.
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Sterilize Arabidopsis seeds and stratify at 4°C for 2-3 days in the dark.
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Place the sterilized seeds on the surface of the prepared plates.
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Seal the plates and place them vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.
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After a set period (e.g., 5-7 days), photograph the plates and measure the primary root length using image analysis software (e.g., ImageJ).
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Compare the root length of seedlings grown on this compound-containing medium to the vehicle control.
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2. Protocol for Polar Auxin Transport Assay using ³H-labeled IAA
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Materials:
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7-day-old Arabidopsis thaliana seedlings grown on standard MS agar plates
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MS agar plates containing various concentrations of this compound or a DMSO vehicle control
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³H-labeled Indole-3-acetic acid (IAA)
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Agar blocks (1% w/v)
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Scintillation vials and scintillation fluid
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Scintillation counter
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Methodology:
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Acropetal Transport:
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Prepare small agar blocks containing 100 nM ³H-labeled IAA.
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Transfer 7-day-old seedlings to MS agar plates containing the desired concentration of this compound or DMSO.
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Place an agar block with ³H-IAA below the shoot-root junction.
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Incubate for 12 hours.
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Excise a 5 mm segment from the root tip.
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Place the root segment in a scintillation vial with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
-
-
Basipetal Transport:
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Prepare small agar blocks containing 100 nM ³H-labeled IAA.
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Transfer 7-day-old seedlings to MS agar plates with this compound or DMSO.
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Place an agar block with ³H-IAA at the root tip.
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Incubate for 6 hours.
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Excise a 5 mm segment from the root, 10 mm above the root apex.
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Place the root segment in a scintillation vial with scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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3. Protocol for PM H+-ATPase Activity Assay
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Materials:
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Plant tissue (e.g., Arabidopsis seedlings)
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Extraction buffer
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Differential centrifugation equipment
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Assay buffer
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ATP
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This compound
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Phosphate detection reagent (e.g., malachite green)
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Spectrophotometer
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-
Methodology:
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Isolate plasma membrane vesicles from the plant tissue using established differential centrifugation and two-phase partitioning methods.
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Determine the protein concentration of the isolated vesicles.
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Pre-incubate the plasma membrane vesicles with various concentrations of this compound or DMSO (vehicle control) in the assay buffer.
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Initiate the reaction by adding ATP.
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Incubate at a controlled temperature (e.g., 30°C) for a specific time.
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Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).
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Calculate the specific activity of the PM H+-ATPase and determine the inhibitory effect of this compound.
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References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 4. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Protonstatin-1 washout and recovery protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Protonstatin-1. The information is tailored for scientists and drug development professionals working with this selective plasma membrane (PM) H+-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PS-1) is a selective small-molecule inhibitor of the plasma membrane (PM) H+-ATPase.[1][2][3] Its mechanism involves binding to the central loop of the PM H+-ATPase, which impedes the pump's activity.[1][2] This inhibition disrupts the proton gradient across the plasma membrane, which is crucial for various cellular processes, most notably polar auxin transport in plants.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it should be kept at -20°C and desiccated. For short-term storage, 0°C is suitable.
Q3: What is the half-maximal inhibitory concentration (IC50) of this compound?
The IC50 of this compound for PM H+-ATPase is 3.9 μM. However, the optimal concentration for your specific experimental system should be determined empirically through a dose-response experiment.
Q4: Can this compound be used in yeast systems?
Yes, this compound has been shown to inhibit the growth of yeast cells, suggesting it can be used to study PM H+-ATPase function in yeast systems.
Q5: Are there more potent analogs of this compound available?
Yes, researchers have synthesized analogs of this compound to find compounds with higher affinity and stronger inhibitory effects. For example, a compound referred to as PS-2 was found to be approximately five times more potent than PS-1 in inhibiting PM H+-ATPase activity.
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
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Possible Cause 1: Incorrect Concentration. The effective concentration can vary between different biological systems.
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Solution: Perform a dose-response curve to determine the optimal concentration for your system. Start with a concentration around the known IC50 (3.9 μM) and test a range of higher and lower concentrations.
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Possible Cause 2: Compound Degradation. Improper storage may lead to loss of activity.
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Solution: Ensure the compound has been stored correctly at -20°C and protected from moisture. Prepare fresh stock solutions in DMSO for your experiments.
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Possible Cause 3: Functional Redundancy. In some organisms, other proton pumps or compensatory mechanisms might mask the effect of inhibiting a specific PM H+-ATPase.
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Solution: Investigate the expression levels of different H+-ATPase isoforms in your model system. A combination of inhibitors or genetic approaches may be necessary.
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Issue 2: High levels of cell death or toxicity observed.
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Possible Cause 1: Off-target effects at high concentrations.
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Solution: Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response experiments. Ensure the final DMSO concentration in your culture medium is non-toxic (typically <0.5%).
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Possible Cause 2: Critical dependence of your system on PM H+-ATPase activity.
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Solution: Reduce the treatment duration. A shorter exposure time might be sufficient to observe the desired inhibitory effect without causing irreversible damage to the cells or tissues.
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Issue 3: Incomplete washout or lack of recovery after removing this compound.
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Possible Cause 1: Insufficient washing. The compound may be retained in the cellular environment or lipid membranes.
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Solution: Increase the number and volume of washes. Use a buffer or medium that is appropriate for your experimental system. See the recommended general washout protocol below.
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Possible Cause 2: Irreversible inhibition or slow off-rate. While not explicitly documented for this compound, some inhibitors can have very slow dissociation rates from their target.
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Solution: Extend the recovery period. Monitor recovery over a longer time course (e.g., 12, 24, 48 hours) to see if the effect is reversible.
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Possible Cause 3: Cellular damage. The treatment may have caused cellular stress or damage that prevents recovery.
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Solution: Assess cell viability after the washout procedure using methods like Trypan Blue exclusion or a live/dead cell staining assay. If viability is low, consider reducing the initial treatment concentration or duration.
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Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and its more potent analog, PS-2.
| Compound | Parameter | Value | Source |
| This compound (PS-1) | IC50 | 3.9 µM | |
| Solvent | DMSO | ||
| Long-term Storage | -20°C, desiccated | ||
| PS-2 (Analog) | Relative Potency | ~5x stronger than PS-1 |
Experimental Protocols
General Protocol for this compound Washout and Recovery
Note: This is a generalized protocol, as specific validated washout procedures for this compound are not detailed in the available literature. It should be optimized for your specific experimental system (e.g., cell culture, plant seedlings, tissue explants).
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Treatment Phase:
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Culture your cells or plant tissues under standard conditions.
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Prepare a stock solution of this compound in DMSO.
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Dilute the stock solution in fresh culture medium to the desired final working concentration (e.g., 1-10 µM).
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Replace the existing medium with the this compound-containing medium.
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Incubate for the desired treatment duration (e.g., 2, 6, 12, or 24 hours), as determined by your experimental goals.
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Washout Phase:
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Aspirate the this compound-containing medium from your culture vessel.
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Gently wash the cells/tissues three times with a sufficient volume of pre-warmed, sterile wash buffer (e.g., PBS for cells, or a suitable buffer for plant tissues) or fresh culture medium without the inhibitor. For each wash, add the buffer, gently agitate, and then aspirate. This helps to remove residual compound.
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Recovery Phase:
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After the final wash, add fresh, pre-warmed culture medium (without this compound).
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Return the culture to standard incubation conditions.
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Monitor for recovery of the biological activity or phenotype that was affected by this compound. Collect data at various time points post-washout (e.g., 1, 4, 8, 12, 24 hours) to build a recovery timeline.
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Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound inhibition of the Plasma Membrane H+-ATPase.
Experimental Workflow for Washout & Recovery
Caption: General experimental workflow for a this compound washout and recovery assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Protonstatin-1 vs. PS-2: A Comparative Guide to H+-ATPase Inhibition Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory efficacy of Protonstatin-1 (PS-1) and its analog, PS-2, on plasma membrane (PM) H+-ATPase. The information presented herein is compiled from experimental data to assist researchers in selecting the appropriate tool for their studies on PM H+-ATPase function, particularly in the context of plant physiology and auxin transport.
Executive Summary
Protonstatin-2 (PS-2), an analog of this compound (PS-1), has demonstrated significantly higher potency as an inhibitor of PM H+-ATPase. Experimental data reveals that PS-2 is approximately five times more effective than PS-1 in inhibiting H+-ATPase activity.[1][2][3] This increased efficacy is corroborated by a nearly 10-fold stronger binding affinity to the central loop of the H+-ATPase. These findings position PS-2 as a more potent and effective tool for the chemical genetic dissection of H+-ATPase functions.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters comparing the efficacy of this compound and PS-2 in inhibiting H+-ATPase.
| Parameter | This compound (PS-1) | Protonstatin-2 (PS-2) | Reference |
| IC50 (H+-ATPase Inhibition) | 3.9 µM | ~0.78 µM (estimated) | [4] |
| Binding Affinity (Kd) to AHA2 central loop | 4.88 ± 0.66 μM | 0.55 ± 0.05 μM | [1] |
| Inhibition at 5 µM | ~44% | ~85% | |
| Relative Efficacy | 1x | ~5x stronger than PS-1 |
Note: The IC50 value for PS-2 is estimated based on the reported 5-fold increase in potency relative to PS-1.
Mechanism of Action
Both this compound and its analog PS-2 act as selective inhibitors of the plasma membrane H+-ATPase. Their mechanism involves direct interaction with the central loop of the enzyme. Kinetic analyses have shown that both compounds function as non-competitive inhibitors with respect to the enzyme's substrate, ATP. This indicates that they do not compete with ATP for binding at the active site but rather inhibit the enzyme's activity through binding to an allosteric site.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and PS-2.
PM H+-ATPase Activity Assay (Hydrolysis Activity)
This assay quantifies the rate of ATP hydrolysis by the H+-ATPase in isolated plasma membrane vesicles.
-
Plasma Membrane Vesicle Isolation: Plasma membrane vesicles were isolated from Arabidopsis thaliana seedlings.
-
Reaction Mixture: The reaction was carried out in a buffer containing 25 mM MES-Tris (pH 6.5), 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.1 mM Na2MoO4, 0.05% (w/v) Brij 58, and 50 µg of plasma membrane vesicles.
-
Initiation and Termination: The reaction was initiated by the addition of 5 mM ATP. After incubation at 37°C for 30 minutes, the reaction was stopped by adding a solution containing 2% (w/v) SDS, 0.5% (w/v) ammonium molybdate, and 2% (w/v) ascorbic acid.
-
Phosphate Quantification: The amount of inorganic phosphate (Pi) released was determined by measuring the absorbance at 820 nm. The H+-ATPase activity was calculated as the difference between the total Pi released in the absence and presence of 0.2 mM vanadate (a specific inhibitor of P-type ATPases).
Yeast Growth Inhibition Assay
This assay assesses the in vivo inhibitory effect of the compounds on the growth of a yeast strain (RS72-AHA2) engineered to express the plant H+-ATPase AHA2.
-
Yeast Strain: Saccharomyces cerevisiae strain RS72-AHA2.
-
Culture Conditions: Yeast cells were grown in 96-well plates in a liquid medium containing various concentrations of PS-1, PS-2, or DMSO (as a control).
-
Growth Measurement: The optical density at 600 nm (OD600) was measured at regular intervals to monitor yeast growth. The inhibitory effect of the compounds was determined by comparing the growth curves of treated cells to the control.
Microscale Thermophoresis (MST) for Binding Affinity
MST was employed to quantify the binding affinity (dissociation constant, Kd) between the inhibitors and the central loop of the H+-ATPase (AHA2).
-
Protein Labeling: The recombinant His-tagged AHA2 central loop was labeled with a fluorescent dye (Monolith NT™ Protein Labeling Kit RED).
-
Binding Reaction: A constant concentration of the labeled AHA2 central loop was mixed with a serial dilution of PS-1 or PS-2 in a buffer containing 10 mM PBS (pH 7.4) and 0.05% Tween 20.
-
MST Measurement: The samples were loaded into capillaries, and the thermophoretic movement of the labeled protein was measured using a Monolith NT.115 instrument (NanoTemper Technologies).
-
Data Analysis: The change in the thermophoresis signal upon ligand binding was used to calculate the dissociation constant (Kd).
Visualizations
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for the screening and comparative analysis of this compound and its analogs.
Proposed Mechanism of H+-ATPase Inhibition
Caption: Proposed mechanism of H+-ATPase inhibition by this compound and PS-2.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Protonstatin-1 and Other Auxin Transport Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Protonstatin-1 (PS-1), a selective plasma membrane (PM) H+-ATPase inhibitor, with other widely used auxin transport inhibitors, including N-1-naphthylphthalamic acid (NPA), 2,3,5-triiodobenzoic acid (TIBA), and Brefeldin A (BFA). This comparison is supported by experimental data on their mechanisms of action, efficacy, and the signaling pathways they affect.
Overview of Auxin Transport and its Inhibition
Auxin, a crucial plant hormone, is actively transported from cell to cell in a polar manner, a process known as polar auxin transport (PAT). This directional flow is essential for various developmental processes, including embryogenesis, organ formation, and tropic responses. The chemiosmotic model of polar auxin transport posits that the movement of auxin is driven by a proton gradient across the plasma membrane, which is established by PM H+-ATPases.
Auxin transport inhibitors are invaluable chemical tools for dissecting the mechanisms of PAT and its role in plant development. These inhibitors can be broadly categorized based on their molecular targets and modes of action. This guide focuses on comparing the novel inhibitor this compound with established inhibitors that target different components of the auxin transport machinery.
Comparative Analysis of Inhibitor Efficacy
The following table summarizes the quantitative data on the efficacy of this compound and other auxin transport inhibitors. It is important to note that the experimental conditions under which these values were determined may vary between studies.
| Inhibitor | Target | Organism/System | Assay | Effective Concentration / IC50 | Reference |
| This compound (PS-1) | Plasma Membrane H+-ATPase | Arabidopsis thaliana | PM H+-ATPase activity | IC50 = 3.9 µM | [1] |
| Arabidopsis thaliana | ³H-IAA Uptake | Significant reduction at 5 µM | [2][3] | ||
| Protonstatin-2 (PS-2) | Plasma Membrane H+-ATPase | Arabidopsis thaliana | PM H+-ATPase activity | ~5 times more potent than PS-1 | [3] |
| Arabidopsis thaliana | ³H-IAA Uptake | Similar inhibition at 1 µM as 5 µM PS-1 | [2] | ||
| N-1-naphthylphthalamic acid (NPA) | PIN auxin efflux carriers | Maize coleoptiles | Auxin transport inhibition | Half saturation at 10⁻⁷ M (0.1 µM) | |
| Arabidopsis thaliana | Root elongation inhibition | 50% inhibition at ~0.5 µM (light-grown) | |||
| Arabidopsis thaliana | PIN/ABCB activity | IC50 = 0.1 to 10 µM | |||
| 2,3,5-triiodobenzoic acid (TIBA) | Villin-mediated actin dynamics, potentially auxin efflux carriers | Maize coleoptiles | Auxin transport inhibition | Half saturation at 5x10⁻⁷ M (0.5 µM) | |
| Arabidopsis thaliana | Leaf complexity | Significant effect at 10 µM | |||
| Brefeldin A (BFA) | Guanine-nucleotide exchange factors (GEFs) for ARF GTPases (vesicle trafficking) | Arabidopsis thaliana | PIN1 cycling | Effective at 50 µM |
Mechanisms of Action and Signaling Pathways
The inhibitors discussed in this guide disrupt polar auxin transport through distinct mechanisms, affecting different cellular components and signaling pathways.
This compound: Targeting the Proton Pump
This compound acts as a selective inhibitor of the plasma membrane H+-ATPase. By inhibiting this proton pump, PS-1 disrupts the electrochemical gradient across the plasma membrane, which is the driving force for the cellular uptake of protonated auxin (IAAH) from the apoplast. This ultimately leads to a reduction in both acropetal and basipetal polar auxin transport.
NPA: Directly Targeting PIN Proteins
N-1-naphthylphthalamic acid (NPA) is a well-characterized auxin transport inhibitor that is now understood to directly associate with and inhibit the function of PIN-FORMED (PIN) auxin efflux carriers. By binding to PIN proteins, NPA locks them in an inward-facing conformation, thereby blocking the efflux of auxin from the cell and disrupting polar transport.
TIBA: Disrupting Actin Dynamics
2,3,5-triiodobenzoic acid (TIBA) inhibits polar auxin transport by affecting the dynamics of the actin cytoskeleton. It has been shown to target villin, an actin-binding protein, leading to excessive bundling of actin filaments. This disruption of the actin network impairs the trafficking and polar localization of PIN proteins to the plasma membrane, thereby indirectly inhibiting auxin efflux. While TIBA is thought to primarily act on the cytoskeleton, some evidence suggests it may also directly interact with components of the auxin transport machinery.
Brefeldin A: A General Inhibitor of Vesicle Trafficking
Brefeldin A (BFA) is a fungal macrolide that acts as a general inhibitor of protein trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus. It targets guanine-nucleotide exchange factors (GEFs) for ARF GTPases, which are crucial for the formation of transport vesicles. By inhibiting vesicle trafficking, BFA prevents the delivery of newly synthesized proteins, including PIN auxin carriers, to the plasma membrane and disrupts their recycling. This leads to the intracellular accumulation of PIN proteins in so-called "BFA bodies" and a subsequent inhibition of polar auxin transport.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of auxin transport inhibitors.
Radiolabeled Auxin ([³H]IAA) Transport Assay
This assay directly measures the movement of auxin through plant tissues.
Experimental Workflow:
Methodology:
-
Plant Material: Arabidopsis thaliana seedlings are typically grown vertically on agar plates for 4-7 days.
-
Inhibitor Treatment: Seedlings are transferred to plates containing the desired concentration of the inhibitor (e.g., 5 µM PS-1, 10 µM NPA, 30 µM TIBA) or a DMSO control and pre-incubated for a specified time (e.g., 15 hours for TIBA).
-
Radiolabel Application: An agar block containing radiolabeled auxin (e.g., 100 nM [³H]IAA) is applied to the root tip for basipetal transport measurement or to the root-shoot junction for acropetal transport.
-
Incubation: The seedlings are incubated for a defined period (e.g., 6-12 hours) to allow for the transport of the radiolabeled auxin.
-
Tissue Collection and Measurement: The roots are excised and cut into segments of a defined length (e.g., 5 mm). The amount of radioactivity in each segment is quantified using a liquid scintillation counter.
-
Data Analysis: The amount of transported [³H]IAA is calculated by summing the radioactivity in the segments, excluding the segment where the agar block was applied.
Auxin-Responsive Reporter (DR5::GFP) Assay
This assay visualizes the distribution of auxin response in tissues, which is an indirect measure of auxin distribution.
Experimental Workflow:
Methodology:
-
Plant Material: Arabidopsis thaliana seedlings expressing the DR5::GFP reporter construct are grown on agar plates.
-
Inhibitor Treatment: Seedlings are treated with the desired concentration of the inhibitor or a DMSO control.
-
Stimulus (Optional but common): To observe changes in auxin distribution, a stimulus like gravity is often applied by rotating the plates 90 degrees.
-
Incubation: The seedlings are incubated for a specific period (e.g., 4 hours) to allow for the redistribution of auxin and the subsequent expression of GFP.
-
Imaging: The GFP signal in the root tips is visualized using a confocal laser scanning microscope.
-
Data Analysis: The intensity and distribution of the GFP fluorescence are quantified to assess the auxin response. A disruption in the asymmetric GFP signal after gravistimulation indicates an inhibition of polar auxin transport.
Conclusion
This compound represents a valuable addition to the chemical toolkit for studying polar auxin transport. Its distinct mechanism of action, targeting the fundamental driver of the chemiosmotic gradient, provides a complementary approach to other inhibitors that target more specific components of the transport machinery.
-
This compound is ideal for studies aiming to validate the chemiosmotic model of auxin transport and for investigating the broader physiological roles of PM H+-ATPases.
-
NPA remains the inhibitor of choice for specifically targeting PIN-mediated auxin efflux.
-
TIBA is useful for exploring the role of the actin cytoskeleton in regulating auxin transport.
-
Brefeldin A serves as a tool to study the general importance of vesicle trafficking in establishing and maintaining polar auxin transport.
The choice of inhibitor will depend on the specific research question. By understanding their distinct mechanisms of action and utilizing the experimental protocols outlined in this guide, researchers can effectively probe the intricate processes of polar auxin transport and its profound impact on plant growth and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Protonstatin-1: A Selective Tool for Interrogating Plasma Membrane H+-ATPase Function
A Comparative Guide to the Selectivity and Application of Protonstatin-1 in Plant Biology Research
For researchers in plant science and drug development, the plasma membrane (PM) H+-ATPase is a crucial target for understanding and manipulating plant growth, development, and stress responses. This compound (PS-1) has emerged as a selective small-molecule inhibitor of this enzyme, offering a chemical genetic approach to dissecting its diverse physiological roles.[1][2] This guide provides a comprehensive comparison of this compound with other PM H+-ATPase inhibitors, supported by experimental data and detailed protocols to facilitate its validation and use in the laboratory.
Performance Comparison of PM H+-ATPase Inhibitors
This compound and its more potent analog, Protonstatin-2 (PS-2), demonstrate significant advantages in selectivity and potency compared to classical, non-selective inhibitors of P-type ATPases. The following table summarizes the available quantitative data for these compounds.
| Inhibitor | Target | Organism/Tissue | IC50 / Inhibition | Mechanism of Action | Reference |
| This compound (PS-1) | PM H+-ATPase | Arabidopsis thaliana | 3.9 µM | Binds to the central loop of the enzyme.[3] | [3] |
| Protonstatin-2 (PS-2) | PM H+-ATPase | Arabidopsis thaliana | ~5 times more potent than PS-1 | Analog of PS-1. | [3] |
| Vanadate | P-type ATPases | General | Varies (µM to mM range) | Transition-state analog of phosphate. | |
| Erythrosin B | P-type ATPases | General | Varies | Binds to the ATP-binding site. | |
| Diethylstilbestrol (DES) | P-type ATPases | General | Varies | Non-specific hydrophobic interactions. |
Experimental Protocols
In Vitro PM H+-ATPase Activity Assay
This protocol details the measurement of H+-pumping activity in isolated plant plasma membrane vesicles using a pH-sensitive fluorescent probe.
a. Isolation of Plasma Membrane Vesicles:
-
Homogenize plant tissue (e.g., Arabidopsis roots or shoots) in a cold homogenization buffer (e.g., 50 mM Tris-MES pH 8.0, 0.5 M sucrose, 10% glycerol, 10 mM EDTA, 10 mM DTT, and protease inhibitors).
-
Filter the homogenate through layers of cheesecloth and miracloth.
-
Centrifuge the filtrate at a low speed (e.g., 10,000 x g) to pellet chloroplasts and mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet and purify the plasma membrane vesicles using a two-phase partitioning system with dextran and polyethylene glycol.
b. H+-Pumping Assay:
-
Prepare an assay buffer (e.g., 10 mM MES-Tris pH 6.5, 50 mM KCl, 250 mM sucrose, 3 mM MgSO4).
-
Add isolated PM vesicles to the assay buffer containing a pH-sensitive fluorescent dye (e.g., ACMA - 9-amino-6-chloro-2-methoxyacridine).
-
Place the sample in a fluorometer and record the baseline fluorescence.
-
Add the test inhibitor (e.g., this compound dissolved in DMSO) or a vehicle control (DMSO) and incubate for a specified time.
-
Initiate the H+-pumping reaction by adding ATP.
-
Monitor the quenching of fluorescence, which corresponds to the acidification of the vesicle interior due to proton pumping.
-
At the end of the measurement, add a protonophore (e.g., CCCP) to dissipate the pH gradient and confirm that the fluorescence quenching was due to H+-pumping.
-
Calculate the initial rate of fluorescence quenching to determine the H+-ATPase activity.
Polar Auxin Transport Assay in Arabidopsis thaliana Roots
This protocol describes a method to measure the basipetal transport of radiolabeled auxin in the roots of Arabidopsis seedlings.
a. Seedling Growth:
-
Sterilize Arabidopsis thaliana seeds and sow them on agar plates containing a suitable growth medium (e.g., Murashige and Skoog medium).
-
Vernalize the seeds at 4°C for 2-3 days in the dark.
-
Transfer the plates to a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22°C for 5-7 days.
b. Auxin Transport Assay:
-
Prepare agar droplets containing a known concentration of radiolabeled auxin (e.g., ³H-IAA) and the inhibitor to be tested (e.g., this compound) or a vehicle control.
-
Carefully apply a single agar droplet to the tip of the primary root of an intact seedling.
-
Incubate the seedlings in a vertical position for a defined period (e.g., 6-18 hours) to allow for auxin transport.
-
After the incubation period, excise the root tip where the agar droplet was applied.
-
Section the remaining root into segments of a defined length (e.g., 5 mm).
-
Place each root segment into a separate scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity in each segment is proportional to the amount of auxin transported over that distance.
Visualizations
Experimental Workflow for PM H+-ATPase Inhibition Assay
References
- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Protonstatin-1: A Comparative Analysis of its Cross-Reactivity with Other ATPases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Protonstatin-1's inhibitory activity against various ATPases, supported by experimental data. This compound (PS-1) has been identified as a selective small-molecule inhibitor of the plant plasma membrane H+-ATPase (PM H+-ATPase), playing a crucial role in validating the chemiosmotic model of polar auxin transport.[1][2][3][4] This document delves into the specificity of PS-1, presenting a comparative analysis of its effects on other key cellular ATPases.
Comparative Inhibitory Activity of this compound
Experimental data on the inhibitory effects of this compound on various ATPases are summarized below. The data clearly demonstrates the high selectivity of this compound for the plant plasma membrane H+-ATPase.
| ATPase Type | Source Organism/Tissue | This compound Concentration (µM) | % Inhibition |
| P-type ATPase | |||
| Plasma Membrane H+-ATPase | Arabidopsis thaliana | 10 | ~70% |
| Na+, K+-ATPase | Pig Kidneys | 100 | No significant inhibition |
| V-type ATPase | Arabidopsis thaliana | 100 | No significant inhibition |
| F-type ATPase | Arabidopsis thaliana (Chloroplast) | 100 | No significant inhibition |
| V-type Pyrophosphatase (PPase) | Arabidopsis thaliana | 100 | No significant inhibition |
This table summarizes the findings from a study assessing the target specificity of this compound.[5]
Signaling Pathway of PM H+-ATPase Inhibition by this compound
This compound exerts its inhibitory effect by directly interacting with the plasma membrane H+-ATPase. This interaction disrupts the normal physiological processes that rely on the proton gradient established by the pump, such as auxin transport.
Caption: Mechanism of this compound action.
Experimental Methodologies
The following protocols were utilized to assess the cross-reactivity of this compound with various ATPases.
Plasma Membrane H+-ATPase Hydrolytic Activity Assay
-
Enzyme Source: Plasma membrane (PM) vesicles were isolated from Arabidopsis thaliana seedlings.
-
Assay Principle: The hydrolytic activity of the PM H+-ATPase was determined by measuring the release of inorganic phosphate (Pi) from ATP.
-
Protocol:
-
PM vesicles were incubated in a reaction buffer containing ATP.
-
This compound or a control vehicle (DMSO) was added to the reaction mixture at the specified concentrations.
-
The reaction was allowed to proceed at a controlled temperature.
-
The amount of Pi released was quantified using a colorimetric assay.
-
The inhibitory effect of this compound was calculated as a percentage of the activity observed in the control.
-
V-type ATPase and V-type Pyrophosphatase (PPase) Hydrolytic Activity Assays
-
Enzyme Source: Vacuolar membrane vesicles were isolated from Arabidopsis thaliana seedlings.
-
Assay Principle: Similar to the PM H+-ATPase assay, the activity was measured by quantifying the release of Pi from the respective substrates (ATP for V-type ATPase and pyrophosphate for PPase).
-
Protocol:
-
Vacuolar membrane vesicles were incubated with either ATP or pyrophosphate.
-
This compound or a known inhibitor (sodium nitrate for V-type ATPase) was added.
-
The reactions were processed and analyzed for Pi release as described above.
-
F-type ATPase Hydrolytic Activity Assay
-
Enzyme Source: Chloroplast membrane vesicles were isolated from Arabidopsis thaliana seedlings.
-
Assay Principle: The release of Pi from ATP hydrolysis by the F-type ATPase was measured.
-
Protocol:
-
Chloroplast membrane vesicles were incubated with ATP.
-
This compound or a known inhibitor (sodium azide) was added.
-
The amount of released Pi was quantified to determine the level of inhibition.
-
Na+, K+-ATPase Hydrolytic Activity Assay
-
Enzyme Source: Na+, K+-ATPase was isolated from pig kidneys.
-
Assay Principle: The assay measured the Pi released from ATP hydrolysis by the Na+, K+-ATPase.
-
Protocol:
-
The isolated enzyme was incubated in a reaction mixture containing ATP.
-
This compound was added at the specified concentration.
-
The reaction was stopped, and the amount of Pi produced was measured.
-
Experimental Workflow for ATPase Cross-Reactivity Screening
The logical flow for evaluating the specificity of an inhibitor like this compound against a panel of ATPases is depicted below.
Caption: General workflow for ATPase inhibitor screening.
References
- 1. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Genetic Validation of Protonstatin-1's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Protonstatin-1 (PS-1) and its more potent analog, Protonstatin-2 (PS-2), in the context of their shared mode of action: the inhibition of plasma membrane H+-ATPase (PM H+-ATPase). The experimental data cited herein validates their mechanism and offers a quantitative basis for selecting the appropriate tool for research in plant biology and drug development.
Introduction to this compound
This compound (PS-1) was identified through a chemical screen as a selective small-molecule inhibitor of PM H+-ATPase activity.[1] This inhibitory action disrupts the proton gradient across the plasma membrane, which is crucial for numerous physiological processes in plants, most notably polar auxin transport.[1][2][3] PS-1 interacts with the central loop of the PM H+-ATPase, impeding the pump's activity.[2] Its discovery and application have been instrumental in validating the chemiosmotic model of polar auxin transport. However, with a half-maximal inhibitory concentration (IC50) of 3.9 μM, the quest for more potent inhibitors led to the development of its analogs.
Protonstatin-2: A Superior Alternative
Through the synthesis and screening of 34 analogs of PS-1, Protonstatin-2 (PS-2) emerged as a significantly more effective inhibitor of PM H+-ATPase. Experimental data indicates that PS-2 is approximately five times more potent than its predecessor, PS-1. This enhanced activity makes PS-2 a more powerful tool for dissecting the functions of PM H+-ATPases in various plant processes.
Comparative Performance Data
The following tables summarize the quantitative data comparing the inhibitory effects of this compound and Protonstatin-2 on PM H+-ATPase activity and related physiological processes.
Table 1: Inhibitory Potency against PM H+-ATPase
| Compound | IC50 (μM) | Relative Potency |
| This compound | 3.9 | 1x |
| Protonstatin-2 | ~0.78 (estimated) | ~5x stronger than PS-1 |
Table 2: Effects on Auxin Transport and Seedling Growth
| Compound | Effect on Polar Auxin Transport | Effect on Arabidopsis Seedling Growth |
| This compound | Inhibits acropetal and basipetal transport | Inhibitory |
| Protonstatin-2 | Stronger inhibitor than PS-1 | Stronger inhibitory effect than PS-1 |
Experimental Protocols
The validation of this compound and the comparison with its analogs involved several key experimental methodologies.
PM H+-ATPase Activity Assays
-
Objective: To measure the direct inhibitory effect of the compounds on the enzymatic activity of PM H+-ATPase.
-
Methodology:
-
Isolation of Plasma Membrane Vesicles: Plasma membrane vesicles are isolated from Arabidopsis seedlings.
-
Hydrolytic Activity Assay: The rate of ATP hydrolysis by the PM H+-ATPase is measured in the presence of varying concentrations of the inhibitor (PS-1 or PS-2) and the substrate (ATP). The amount of inorganic phosphate released is quantified to determine the enzyme's activity.
-
Proton Pumping Activity Assay: The ability of the PM H+-ATPase to pump protons into the isolated vesicles is measured using a pH-sensitive fluorescent probe. The addition of ATP initiates proton pumping, leading to a change in fluorescence, which is then quenched by the addition of a protonophore like CCCP. The inhibitory effect of the compounds is assessed by the reduction in the rate of fluorescence change.
-
Yeast-Based Genetic Assays
-
Objective: To confirm the specific inhibition of a plant PM H+-ATPase in a heterologous system.
-
Methodology:
-
A yeast strain (e.g., RS72) where the endogenous PM H+-ATPase gene (PMA1) is under the control of a galactose-inducible promoter is used. This strain cannot grow on glucose medium.
-
The Arabidopsis PM H+-ATPase gene (e.g., AHA2) is heterologously expressed in this yeast strain, rescuing its growth on glucose.
-
The inhibitory effect of PS-1 and its analogs is determined by observing the dose-dependent growth inhibition of the transformed yeast cells on glucose-containing medium.
-
Auxin Transport Assays
-
Objective: To evaluate the physiological consequences of PM H+-ATPase inhibition on polar auxin transport.
-
Methodology:
-
Radiolabeled Auxin Transport: 3H-labeled indole-3-acetic acid (IAA) is applied to either the root tip (for basipetal transport) or the shoot-root junction (for acropetal transport) of Arabidopsis seedlings.
-
After an incubation period, specific root segments are excised, and the amount of radioactivity is measured to quantify the extent of auxin transport.
-
The experiment is performed in the presence of different concentrations of PS-1 or PS-2 to determine their inhibitory effects.
-
Reporter Gene Analysis: The expression of an auxin-responsive reporter gene, such as DR5-GFP, is monitored in transgenic Arabidopsis roots. Inhibition of auxin transport by the compounds leads to a reduction in the GFP signal.
-
Visualizing the Mode of Action and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mode of action of Protonstatins on PM H+-ATPase and polar auxin transport.
Caption: Experimental workflow for the identification and validation of Protonstatins.
Conclusion
The genetic and biochemical evidence strongly supports the mode of action of this compound as a selective inhibitor of PM H+-ATPase. The subsequent development and characterization of Protonstatin-2 have provided the scientific community with a more potent and effective tool for studying the multifaceted roles of proton pumps in plant biology. For researchers aiming to investigate processes dependent on the plasma membrane proton gradient, PS-2 represents the superior choice due to its enhanced inhibitory activity. This guide provides the foundational data and methodologies to inform such research endeavors.
References
- 1. Testing the polar auxin transport model with a selective plasma membrane H+ -ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
Protonstatin-1: A Comparative Analysis of In Vivo and In Vitro Efficacy
Protonstatin-1 (PS-1) has been identified as a selective inhibitor of the plasma membrane (PM) H+-ATPase, a crucial enzyme in plants and fungi responsible for establishing a proton gradient across the cell membrane. This guide provides a comparative overview of the in vivo and in vitro effects of this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its biological activity.
In Vitro Effects: Direct Inhibition of Enzyme Activity
In vitro studies have been fundamental in characterizing the direct inhibitory action of this compound on PM H+-ATPase. These experiments typically involve isolating plasma membrane vesicles and measuring the enzyme's hydrolytic and proton pumping activities in the presence of the compound.
Quantitative Data Summary
| Parameter | Method | Organism | Concentration of PS-1 | Observed Effect | Reference |
| PM H+-ATPase Hydrolytic Activity | Colorimetric assay measuring phosphate release | Arabidopsis thaliana | 10 µM | Inhibition of ATP hydrolysis | [1] |
| PM H+-ATPase Proton Pumping Activity | Fluorescence quenching assay | Arabidopsis thaliana | 25 µM | Inhibition of proton transport | [1] |
| Yeast Growth Inhibition | Liquid culture growth assay | Saccharomyces cerevisiae | 30 µM | Substantial negative effect on yeast growth | [2] |
Experimental Protocol: In Vitro PM H+-ATPase Activity Assay
1. Isolation of Plasma Membrane Vesicles:
-
Arabidopsis thaliana seedlings are homogenized in a buffer solution.
-
The homogenate is subjected to differential centrifugation to separate cellular organelles.
-
A two-phase partitioning method using dextran and polyethylene glycol is employed to isolate highly enriched plasma membrane vesicles.
2. Measurement of Hydrolytic Activity:
-
The reaction is initiated by adding ATP to the isolated plasma membrane vesicles in the presence of this compound or a vehicle control (DMSO).
-
The reaction is stopped, and the amount of inorganic phosphate released from ATP hydrolysis is quantified using a colorimetric assay.
3. Measurement of Proton Pumping Activity:
-
The proton pumping activity is measured as the initial rate of fluorescence quenching of a pH-sensitive fluorescent probe, such as 9-amino-6-chloro-2-methoxyacridine (ACMA), upon the addition of ATP.
-
The assay is performed in the presence of this compound or a vehicle control.
In Vivo Effects: Physiological Consequences of Enzyme Inhibition
The in vivo effects of this compound have been primarily investigated in the model plant Arabidopsis thaliana, revealing the physiological consequences of PM H+-ATPase inhibition.
Quantitative Data Summary
| Parameter | Method | Organism | Concentration of PS-1 | Observed Effect | Reference |
| Inhibition of Seedling Growth | Agar plate-based growth assay | Arabidopsis thaliana | 2.5 µM | Inhibition of seedling growth | [3][4] |
| Inhibition of Polar Auxin Transport | Radiolabeled auxin transport assay and DR5-GFP reporter analysis | Arabidopsis thaliana | Not specified | Inhibition of acropetal and basipetal polar auxin transport | |
| Net Proton Efflux in Root Tips | Non-invasive microsensing | Arabidopsis thaliana | 10 µM | Inhibition of net proton efflux | |
| Apoplastic pH | Fluorescein isothiocyanate-dextran fluorescence ratio imaging | Arabidopsis thaliana | 10 µM | Increase in apoplastic pH | |
| Cytoplasmic pH | SNARF-1 fluorescence ratio imaging | Arabidopsis thaliana | 10 µM | Decrease in cytoplasmic pH |
Experimental Protocol: In Vivo Root Phenotyping Assay
1. Plant Growth Conditions:
-
Arabidopsis thaliana seeds are surface-sterilized and plated on Murashige and Skoog (MS) agar medium.
-
Seedlings are grown vertically under controlled light and temperature conditions.
2. This compound Treatment:
-
Seedlings of a specified age are transferred to MS agar plates containing various concentrations of this compound or a vehicle control.
3. Phenotypic Analysis:
-
After a defined incubation period, primary root length and other developmental parameters are measured.
-
For auxin transport studies, the movement of radiolabeled auxin or the expression of auxin-responsive reporters like DR5:GFP is quantified.
Mechanism of Action and Experimental Workflow
This compound directly inhibits the PM H+-ATPase, which in turn disrupts the proton gradient across the plasma membrane. This disruption has downstream consequences on various physiological processes, most notably polar auxin transport, which is crucial for plant development.
The primary mechanism of this compound involves its binding to the central loop of the PM H+-ATPase, thereby inhibiting its function. This leads to a decrease in the proton motive force that drives the transport of solutes, including the plant hormone auxin.
Comparative Conclusion
The in vitro and in vivo data consistently demonstrate that this compound is an effective inhibitor of PM H+-ATPase. In vitro assays confirm its direct inhibitory effect on the enzyme's activity, while in vivo studies illustrate the resulting physiological consequences, such as impaired growth and disruption of auxin transport in Arabidopsis thaliana. It is worth noting that a synthesized analog, Protonstatin-2 (PS-2), has been shown to be an even more potent inhibitor of PM H+-ATPase than PS-1, suggesting potential for the development of more effective research tools. The presented data and protocols provide a solid foundation for researchers utilizing this compound as a chemical tool to investigate the roles of PM H+-ATPases in various biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity [frontiersin.org]
- 4. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Chemiosmotic Model: A Comparative Guide to Protonstatin-1 and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The chemiosmotic theory, a cornerstone of bioenergetics, posits that a proton gradient across a membrane is the primary energy source for ATP synthesis. Validating this model often relies on specific inhibitors that can selectively disrupt this proton motive force. This guide provides a detailed comparison of Protonstatin-1 (PS-1), a selective inhibitor of the plasma membrane H+-ATPase (PM H+-ATPase), and its more potent analog, Protonstatin-2 (PS-2). Their effects are contextualized against the broader understanding of chemiosmotic inhibition, including a conceptual comparison with mitochondrial ATP synthase inhibitors like oligomycin.
Performance Comparison: this compound vs. Protonstatin-2
This compound and its analog, Protonstatin-2, have been instrumental in validating the chemiosmotic model as it applies to polar auxin transport in plants.[1][2] These compounds selectively inhibit the PM H+-ATPase, the primary proton pump responsible for establishing the electrochemical gradient across the plant cell's plasma membrane. This gradient is crucial for the transport of the plant hormone auxin, a process central to plant growth and development.[1][2]
Recent studies have demonstrated that PS-2 is a significantly more potent inhibitor of PM H+-ATPase than PS-1.[3] This increased potency makes PS-2 a more effective tool for studying the physiological roles of PM H+-ATPases.
Quantitative Data Summary
The following tables summarize the comparative inhibitory effects of this compound and Protonstatin-2 on the hydrolytic and proton pumping activities of the plant plasma membrane H+-ATPase.
| Inhibitor | Concentration | Inhibition of PM H+-ATPase Hydrolytic Activity (%) |
| This compound (PS-1) | 5 µM | ~44% |
| Protonstatin-2 (PS-2) | 5 µM | ~85% |
| Data sourced from studies on Arabidopsis thaliana. |
| Inhibitor | Relative Potency |
| Protonstatin-2 (PS-2) | Approximately 5 times stronger than PS-1 |
| Based on comparative studies of their inhibitory effects. |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Provided below are the key experimental protocols used to validate the chemiosmotic model with this compound and its analogs.
Measurement of PM H+-ATPase Hydrolytic Activity
This assay quantifies the rate of ATP hydrolysis by the PM H+-ATPase, providing a direct measure of the enzyme's activity.
1. Isolation of Plasma Membrane Vesicles:
-
Homogenize plant tissue (e.g., Arabidopsis thaliana seedlings) in an ice-cold homogenization buffer.
-
Perform a series of centrifugation steps to pellet and wash the microsomal fraction.
-
Isolate plasma membrane-enriched vesicles using a two-phase partitioning system.
2. ATPase Activity Assay:
-
The reaction mixture should contain the isolated plasma membrane vesicles, a reaction buffer (typically containing ATP, MgSO4, and a buffering agent like MES-Tris), and the inhibitor (this compound or -2) or a DMSO control.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Stop the reaction after a defined period.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the molybdate-blue assay. The absorbance is read spectrophotometrically.
Measurement of PM H+-ATPase Proton Pumping Activity
This assay directly measures the transport of protons across the plasma membrane, providing a functional validation of the chemiosmotic gradient formation.
1. Preparation of Vesicles and Reaction Mixture:
-
Use the same isolated plasma membrane vesicles as in the hydrolytic activity assay.
-
The reaction mixture should contain the vesicles, a buffer, and a pH-sensitive fluorescent probe (e.g., acridine orange). The inhibitor or DMSO control is also added to the mixture.
2. Initiation and Measurement:
-
Initiate proton pumping by the addition of ATP.
-
Monitor the change in fluorescence of the pH-sensitive probe over time using a fluorometer. A decrease in fluorescence inside the vesicles indicates the influx of protons and the establishment of a pH gradient.
Visualizing the Mechanisms and Workflows
To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: Chemiosmotic model of polar auxin transport and inhibition by Protonstatin.
Caption: Experimental workflow for assessing Protonstatin's inhibitory effects.
Caption: Conceptual comparison of Protonstatin and Oligomycin targets.
Conclusion
This compound and, more effectively, its analog Protonstatin-2, serve as powerful chemical tools for validating the chemiosmotic model in the specific context of plant polar auxin transport. Their selectivity for the plasma membrane H+-ATPase allows for targeted disruption of the proton gradient, providing clear evidence for its role in this vital physiological process. While these compounds are not suitable for studying mitochondrial chemiosmosis, their efficacy in plant systems underscores the fundamental and conserved nature of chemiosmotic principles across different biological membranes and organisms. Understanding the specific targets and potencies of different inhibitors is paramount for the precise dissection of bioenergetic pathways.
References
- 1. Measurement of ATP Hydrolytic Activity of Plasma Membrane H+-ATPase from Arabidopsis thaliana Leaves [en.bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Protonstatin-1 Versus Genetic Knockouts of H+-ATPases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of H+-ATPases, critical proton pumps maintaining cellular pH homeostasis, is central to understanding numerous physiological and pathological processes. Two primary methodologies are employed to probe their function: pharmacological inhibition using small molecules like Protonstatin-1 and genetic ablation through knockout techniques. This guide provides an objective comparison of these approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their scientific inquiries.
At a Glance: Chemical Inhibition vs. Genetic Knockout
| Feature | This compound (Chemical Inhibition) | Genetic Knockout of H+-ATPases |
| Mechanism | Rapid and reversible (in some cases) inhibition of H+-ATPase activity. | Permanent and complete removal of a specific H+-ATPase subunit gene. |
| Selectivity | Can be selective for specific isoforms, but off-target effects are possible. | Highly specific to the targeted gene, but can induce compensatory mechanisms. |
| Temporal Control | Acute and dose-dependent control over protein function. | Chronic loss of function from the point of genetic alteration. |
| Organism/System | Applicable across various cell lines and potentially in vivo, with delivery considerations. | Requires genetic modification of the organism or cell line, which can be complex and time-consuming. |
| Phenotype | Reflects the immediate consequence of inhibiting the target protein. | Can be influenced by developmental effects and long-term adaptations to the gene's absence. |
| Key Advantage | Speed, ease of use, and temporal control. | High specificity and suitability for studying developmental roles. |
| Key Disadvantage | Potential for off-target effects and incomplete inhibition. | Potential for compensatory mechanisms and embryonic lethality in some cases. |
Quantitative Comparison of Effects
The following table summarizes key quantitative data from studies utilizing either H+-ATPase inhibitors or genetic knockouts. Direct comparison is challenging due to the different model systems and experimental conditions.
| Parameter | Method | Model System | Key Finding | Citation |
| Inhibitory Concentration | This compound | Plant plasma membrane vesicles | Half-maximal inhibitory concentration (IC50) of 3.9 μM for H+-ATPase activity. | [1] |
| Protonstatin-2 (analog) | Plant plasma membrane vesicles | Approximately 5-fold stronger inhibition than this compound. | [2] | |
| Methanolic extract of Cissus quadrangularis | Goat gastric H+-K+ ATPase | IC50 of 38 μg/mL. | [3] | |
| pH Regulation | H+-K+-ATPase α1 knockout | Mouse outer medullary collecting duct | Increased H+-ATPase-mediated intracellular pH recovery rate from 6.7 to 8.7 x 10⁻⁴ units/s. | [4] |
| Auxin Transport | This compound (5 µM) | Arabidopsis roots | Significantly reduced acropetal and basipetal polar auxin transport. | [5] |
| Protonstatin-2 (5 µM) | Arabidopsis roots | Significantly stronger inhibition of auxin transport compared to this compound. |
Signaling Pathways: A Tale of Two Approaches
The inhibition or absence of H+-ATPases profoundly impacts cellular signaling. Below are diagrams illustrating the known and potential signaling consequences of both methodologies.
Caption: Comparison of this compound's inhibitory action and H+-ATPase genetic knockout.
Genetic knockout of H+-ATPase subunits has been shown to disrupt mTORC1 signaling and autophagy. While direct evidence for this compound's effect on these pathways in mammalian cells is limited, other proton pump inhibitors have been demonstrated to induce autophagy.
Caption: H+-ATPase knockout and potential impact of inhibitors on mTORC1 and autophagy.
Experimental Protocols
Measuring H+-ATPase Activity (In Vitro)
A common method to quantify H+-ATPase activity is through a malachite green-based colorimetric assay that measures the release of inorganic phosphate (Pi) from ATP hydrolysis.
Materials:
-
Purified H+-ATPase protein
-
Assay Buffer (e.g., 20 mM HEPES pH 8.5, 65 mM NaCl, 5% glycerol)
-
100 mM MgCl₂
-
100 mM ATP
-
Malachite Green Reagent
-
This compound or other inhibitors
Procedure:
-
Prepare reaction mixtures containing the assay buffer, MgCl₂, and the purified H+-ATPase protein.
-
To test inhibition, pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 37°C).
-
At specific time points, take aliquots of the reaction and stop the reaction (e.g., by adding a stopping solution or flash-freezing).
-
Add the Malachite Green reagent to the stopped reaction aliquots.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to determine the amount of Pi released.
-
Calculate the specific activity of the enzyme and the inhibitory effect of the compound.
Generating H+-ATPase Knockout Cell Lines (CRISPR-Cas9)
The CRISPR-Cas9 system is a widely used method for generating knockout cell lines.
Materials:
-
Target cell line
-
Cas9 nuclease expression vector
-
sgRNA expression vector targeting the H+-ATPase subunit of interest
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or limiting dilution supplies for single-cell cloning
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing or next-generation sequencing services
Procedure:
-
sgRNA Design and Cloning: Design and clone specific sgRNAs targeting an early exon of the desired H+-ATPase subunit gene into an appropriate vector.
-
Transfection: Co-transfect the target cell line with the Cas9 and sgRNA expression vectors.
-
Single-Cell Isolation: Isolate single cells from the transfected population using FACS (if the vector contains a fluorescent marker) or limiting dilution into 96-well plates.
-
Clonal Expansion: Culture the single cells to expand them into clonal populations.
-
Genotyping: Extract genomic DNA from the expanded clones. Use PCR to amplify the targeted region and sequence the amplicons to identify clones with frameshift mutations (indels) that result in a knockout.
-
Validation: Confirm the absence of the target protein in the knockout clones by Western blotting or other protein detection methods.
Caption: A typical workflow for comparing the effects of this compound and H+-ATPase knockout.
Conclusion
Both this compound and genetic knockout of H+-ATPases are powerful tools for dissecting the function of these essential proton pumps. The choice between these methods depends on the specific research question. This compound offers a rapid and temporally controlled means of inhibiting H+-ATPase activity, ideal for studying acute effects. However, the potential for off-target effects necessitates careful validation. Genetic knockouts provide a highly specific and permanent loss of function, making them the gold standard for studying the developmental and long-term physiological roles of H+-ATPases. Researchers must be mindful of potential compensatory mechanisms that can arise in knockout models. A comprehensive understanding of the strengths and limitations of each approach, as outlined in this guide, will enable more robust and insightful experimental design.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening of this compound (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Protonstatin-1's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Protonstatin-1's performance against its more potent analog, Protonstatin-2, and other alternative inhibitors of the plant plasma membrane (PM) H+-ATPase. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools for studying PM H+-ATPase function and its role in physiological processes such as auxin transport.
Mechanism of Action: Inhibition of the "Master Enzyme"
This compound and its analogs are selective inhibitors of the plant plasma membrane H+-ATPase.[1][2] This enzyme, often referred to as the "master enzyme," plays a crucial role in establishing the proton motive force across the cell membrane. This electrochemical gradient is vital for the secondary transport of ions and metabolites, intracellular pH regulation, and cell elongation. By inhibiting this proton pump, this compound and related compounds disrupt these fundamental cellular processes. A significant consequence of PM H+-ATPase inhibition is the disruption of polar auxin transport, a key process in plant growth and development.[1][2]
Below is a diagram illustrating the central role of PM H+-ATPase in creating a proton gradient and its subsequent inhibition by this compound.
Comparative Inhibitory Activity
The inhibitory potential of this compound has been quantified and compared with its analog, Protonstatin-2, and other known PM H+-ATPase inhibitors. Protonstatin-2 has emerged as a significantly more potent inhibitor.
| Inhibitor | Target | IC50 Value (µM) | Organism/System |
| This compound | PM H+-ATPase | 3.9 | Arabidopsis thaliana |
| Protonstatin-2 | PM H+-ATPase | ~0.78 (estimated) | Arabidopsis thaliana |
| Vanadate | P-type ATPases | 6 - 60 | Various Plants (e.g., corn, red beet) |
| Ebselen | PM H+-ATPase | ~2 - 5 | Yeast (Saccharomyces cerevisiae) |
Note: The IC50 value for Protonstatin-2 is estimated based on findings that it is approximately five times more potent than this compound, and that a 1 µM concentration of Protonstatin-2 shows a comparable inhibitory effect to 5 µM of this compound.[1] The IC50 for Vanadate can vary depending on the plant species and experimental conditions. The IC50 for Ebselen is reported for the yeast PM H+-ATPase, which is a homologous system often used for inhibitor screening.
Experimental Verification of Inhibitory Activity
The inhibitory activity of this compound and its analogs is typically verified through a combination of in vitro and in vivo assays. A common workflow involves an initial screen using a yeast system, followed by in vitro ATPase activity assays with isolated plant membrane vesicles, and culminating in in vivo assays to assess the physiological consequences, such as the inhibition of auxin transport.
Experimental Protocols
In Vitro Plasma Membrane H+-ATPase Activity Assay
This protocol measures the rate of ATP hydrolysis by H+-ATPase in isolated plant plasma membrane vesicles. The release of inorganic phosphate (Pi) is quantified colorimetrically.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM sucrose, 2 mM EDTA, 2 mM DTT, 1 mM PMSF)
-
Resuspension buffer (e.g., 5 mM K-phosphate pH 7.8, 250 mM sucrose, 1 mM DTT)
-
Assay buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.02% Brij 58)
-
ATP solution (100 mM)
-
Inhibitor stock solutions (e.g., this compound, Protonstatin-2, Vanadate in DMSO)
-
Malachite green colorimetric reagent for phosphate detection
-
Microplate reader
Procedure:
-
Isolation of Plasma Membrane Vesicles: Homogenize plant tissue in ice-cold homogenization buffer. Centrifuge the homogenate to remove cell debris. Isolate microsomal fraction by ultracentrifugation. Purify plasma membrane vesicles using a two-phase partitioning system (dextran-polyethylene glycol). Resuspend the final plasma membrane pellet in resuspension buffer.
-
ATPase Assay:
-
Add 10-20 µg of plasma membrane vesicles to each well of a microplate.
-
Add the desired concentration of the inhibitor (or DMSO as a control) and incubate for 10-15 minutes at room temperature.
-
Add assay buffer to a final volume of 190 µL.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the malachite green reagent.
-
-
Quantification: Measure the absorbance at a wavelength of ~650 nm using a microplate reader. The amount of Pi released is proportional to the H+-ATPase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Auxin Transport Assay in Arabidopsis thaliana
This assay measures the effect of inhibitors on the polar transport of auxin in the roots of Arabidopsis seedlings.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 5-7 days old)
-
Agar plates with growth medium (e.g., MS medium)
-
[3H]-IAA (radiolabeled indole-3-acetic acid)
-
Inhibitor stock solutions
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Seedling Preparation: Grow Arabidopsis seedlings vertically on agar plates.
-
Inhibitor Treatment: Transfer seedlings to new agar plates containing the desired concentration of the inhibitor (or DMSO as a control) and incubate for a specified period (e.g., 1-2 hours).
-
Auxin Application: Apply a small agar droplet containing [3H]-IAA to the root tip of each seedling.
-
Transport Period: Allow the radiolabeled auxin to be transported along the root for a defined period (e.g., 4-6 hours).
-
Quantification:
-
Excise the root tip (the site of application).
-
Section the remaining root into segments of a defined length (e.g., 5 mm).
-
Place each root segment into a separate scintillation vial containing scintillation cocktail.
-
-
Measurement: Measure the radioactivity in each segment using a scintillation counter.
-
Data Analysis: Compare the amount of radioactivity transported along the root in inhibitor-treated seedlings to that in control seedlings. A reduction in radioactivity in the upper root segments indicates inhibition of polar auxin transport.
References
Safety Operating Guide
Standard Operating Procedure: Safe Handling of Protonstatin-1
This document provides essential safety and logistical procedures for the handling and disposal of Protonstatin-1, a potent, novel proton pump inhibitor. Adherence to these guidelines is mandatory to ensure personnel safety and experimental integrity.
Hazard Assessment and Physicochemical Properties
This compound is a highly potent, crystalline powder. It is classified as a hazardous substance with potential respiratory, dermal, and ocular toxicity. Assume the compound is a suspected mutagen until comprehensive toxicological data is available. All handling of the solid form must be performed in a certified chemical fume hood or a containment glove box.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Notes |
| Molecular Weight | 478.5 g/mol | - |
| Appearance | White to off-white crystalline powder | - |
| Occupational Exposure Limit (OEL) | 0.5 µg/m³ (8-hour TWA) | Based on potent biological activity. |
| Solubility (25°C) | DMSO: >50 mg/mL Ethanol: 2 mg/mL Water: <0.1 mg/mL | Prepare high-concentration stock solutions in DMSO. |
| Stability | Store at -20°C, desiccated, protected from light. | Stock solutions in DMSO are stable for up to 3 months at -20°C. |
Required Personal Protective Equipment (PPE)
Engineering controls (e.g., chemical fume hood) are the primary means of protection. The following PPE is required as a secondary barrier.
Table 2: Required PPE for Handling this compound
| Task | Primary Protection | Secondary Protection | Respiratory Protection |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves (powder-free) Impermeable disposable lab coat with knit cuffs | Safety glasses with side shields and brow guard | NIOSH-approved N95 or higher-level respirator |
| Handling Liquid Solutions (>1 mM) | Double nitrile gloves (powder-free) Impermeable disposable lab coat | Safety glasses with side shields | Required if working outside of a certified fume hood |
| General Lab Use (<1 mM) | Single nitrile gloves Standard lab coat | Safety glasses | Not required if handled within a fume hood |
Operational Plan & Workflow
The following workflow must be followed for all procedures involving this compound, from receipt to disposal.
Experimental Protocol: Preparation of 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. All steps involving the solid compound must be performed inside a certified chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Spatula
-
Weighing paper
-
Amber glass vial with PTFE-lined cap
-
Micropipettes and sterile, filtered tips
Procedure:
-
Pre-Work: Don all required PPE for handling solids as specified in Table 2. Decontaminate the fume hood work surface.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully weigh out 4.79 mg of this compound powder. Record the exact weight.
-
Solubilization: Carefully transfer the powder into a clean, amber glass vial. Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the vial.
-
Calculation: (4.79 mg / 478.5 mg/mmol) / 1.0 mL = 10 mM.
-
-
Mixing: Cap the vial securely and vortex at medium speed for 60 seconds or until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Labeling: Clearly label the vial with "this compound," the final concentration (10 mM in DMSO), the preparation date, and the preparer's initials.
-
Storage: Parafilm the cap and store the stock solution at -20°C, protected from light.
Disposal Plan
All waste contaminated with this compound is considered hazardous chemical waste and must be disposed of accordingly. Never dispose of this compound waste down the drain.
Table 3: Waste Disposal Procedures
| Waste Type | Procedure |
| Solid Waste | Includes contaminated gloves, weighing paper, pipette tips, and lab plastics. Collect in a dedicated, sealed, and clearly labeled hazardous waste bag within the fume hood. |
| Liquid Waste | Includes unused stock solutions, experimental media, and rinsates. Collect in a dedicated, sealed, and clearly labeled hazardous liquid waste container (glass or HDPE). |
| Decontamination | Wipe all work surfaces and equipment with 10% bleach solution, followed by 70% ethanol. Collect all wipes as solid hazardous waste. |
| Final Disposal | All segregated waste containers must be collected by the institution's Environmental Health & Safety (EHS) department for high-temperature incineration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
